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  • Product: 6-amino-N-methylpyridazine-3-carboxamide
  • CAS: 1248423-87-1

Core Science & Biosynthesis

Foundational

6-amino-N-methylpyridazine-3-carboxamide chemical structure and properties

Topic: 6-amino-N-methylpyridazine-3-carboxamide (CAS 1248423-87-1) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] [1] Executive Intel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-amino-N-methylpyridazine-3-carboxamide (CAS 1248423-87-1) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

[1]

Executive Intelligence: The Scaffold Utility

In the landscape of modern kinase inhibitor design, the pyridazine-3-carboxamide moiety has emerged as a "privileged scaffold," particularly in the development of JAK (Janus Kinase) and Tyk2 (Tyrosine Kinase 2) inhibitors.

6-amino-N-methylpyridazine-3-carboxamide (CAS 1248423-87-1) represents a minimal pharmacophore for this class.[1][2][3] Unlike its pyridine analogs, the 1,2-diazine (pyridazine) ring offers unique electronic properties—specifically a lower pKa and higher polarity—which improves aqueous solubility and alters metabolic stability profiles. This molecule serves as a critical building block for "fragment-based drug discovery" (FBDD) or as a late-stage intermediate for introducing the carboxamide "hinge-binding" motif into larger drug candidates.[1]

This guide details the physicochemical profile, robust synthetic pathways, and structural logic of this compound.[4][5]

Physicochemical Profile & Electronic Structure[1]

The utility of 6-amino-N-methylpyridazine-3-carboxamide lies in its high heteroatom count relative to carbon, creating a polar, hydrogen-bond-rich surface area.[1]

Table 1: Core Chemical Specifications
PropertyValueContext
CAS Number 1248423-87-1 Primary identifier.[1][2][3][6][7]
IUPAC Name 6-amino-N-methylpyridazine-3-carboxamide-
Molecular Formula C₆H₈N₄O-
Molecular Weight 152.15 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1]
H-Bond Donors 2Primary amine (-NH₂) and Amide (-NH-).[1]
H-Bond Acceptors 4Pyridazine nitrogens (N1, N2), Amide carbonyl (O), Primary amine (N).
TPSA ~95 ŲHigh polarity; suggests good solubility but potentially limited passive permeability without lipophilic appendages.[1]
cLogP -0.8 to -1.2 (Predicted)Hydrophilic.[1] Requires polar organic solvents (DMSO, DMF) or aqueous buffers for solubilization.
pKa (Pyridazine N) ~2.5 - 3.0Significantly less basic than pyridine (pKa ~5.2), reducing lysosomal trapping potential.

Structural Logic: Pharmacophore Mapping

In kinase inhibition, this molecule is often designed to interact with the ATP-binding pocket (hinge region).

  • The Amide (Position 3): The amide nitrogen (NH) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residue.

  • The Pyridazine Ring (N2): Acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge.

  • The Exocyclic Amine (Position 6): Often serves as a vector for growing the molecule into the "solvent-exposed" region or the "selectivity pocket," depending on the specific kinase target.

Diagram 1: Pharmacophore Interactions (Conceptual)

Pharmacophore Figure 1: Bidentate binding mode of the aminopyridazine carboxamide scaffold. Scaffold 6-amino-N-methylpyridazine-3-carboxamide Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bond (Amide NH -> C=O) Solvent Solvent Front Scaffold->Solvent Growth Vector (C6-Amino) Hinge->Scaffold H-Bond (NH -> Pyridazine N2)

[1]

Synthetic Architecture

Synthesis of 6-amino-N-methylpyridazine-3-carboxamide is non-trivial due to the electron-deficient nature of the pyridazine ring.[1] A direct electrophilic substitution is impossible.[1] We utilize a Nucleophilic Aromatic Substitution (SₙAr) followed by Carbonylation .

Protocol Overview

The most robust industrial route avoids the instability of pyridazine carboxylic acids by utilizing an ester intermediate.[1]

Route: 3,6-Dichloropyridazine


 3-Amino-6-chloropyridazine 

Methyl 6-aminopyridazine-3-carboxylate

Product.[1]
Diagram 2: Synthetic Pathway[1]

Synthesis Figure 2: Three-step synthesis from commercially available 3,6-dichloropyridazine. SM 3,6-Dichloropyridazine (Starting Material) Int1 6-Chloropyridazin-3-amine (Intermediate 1) SM->Int1 Regioselective Amination Step1 Step 1: SₙAr NH₃ (aq), 130°C Pressure Vessel SM->Step1 Int2 Methyl 6-aminopyridazine-3-carboxylate (Intermediate 2) Int1->Int2 Pd-Catalyzed Esterification Step2 Step 2: Carbonylation Pd(dppf)Cl₂, CO (50 psi) MeOH, Et₃N, 80°C Int1->Step2 Product 6-amino-N-methylpyridazine-3-carboxamide (Target) Int2->Product Amide Formation Step3 Step 3: Aminolysis MeNH₂ (THF/MeOH) rt to 50°C Int2->Step3

[1]

Detailed Experimental Protocol
Step 1: Synthesis of 6-chloropyridazin-3-amine

Rationale: The first chlorine displacement is facile.[1] High temperature and pressure are required to overcome the deactivating effect of the second nitrogen.

  • Charge a high-pressure steel autoclave with 3,6-dichloropyridazine (1.0 eq) and 25% aqueous ammonia (10 vol).

  • Seal and heat to 130°C for 12–16 hours. (Internal pressure will rise significantly; ensure rated vessel).

  • Cool to room temperature. The product often precipitates.

  • Filter the solids.

  • Recrystallize from hot water or ethanol/water to yield off-white crystals.

    • Note: Regioselectivity is not an issue here due to symmetry.[1]

Step 2: Carbonylation (The Critical Step)

Rationale: Direct displacement of the second chlorine with a carbon nucleophile is difficult. Palladium-catalyzed carbonylation is the standard.[1]

  • Dissolve 6-chloropyridazin-3-amine (1.0 eq) in dry Methanol (20 vol).

  • Add Triethylamine (2.0 eq) as the acid scavenger.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Atmosphere: Purge with Nitrogen, then pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar).

  • Heat to 80°C for 12 hours under CO pressure.

  • Workup: Cool, vent CO (Safety!), filter through Celite to remove Pd. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) to isolate Methyl 6-aminopyridazine-3-carboxylate .

Step 3: Amidation

Rationale: Direct reaction of the ester with methylamine is cleaner than coupling the carboxylic acid (which is zwitterionic and hard to handle).

  • Dissolve Methyl 6-aminopyridazine-3-carboxylate (1.0 eq) in THF (10 vol).

  • Add Methylamine (2.0 M in THF or 33% in EtOH, 5.0 eq).

  • Stir at room temperature for 4 hours. If conversion is slow, heat to 50°C in a sealed vial.

  • Monitor by LC-MS (Target Mass: 153.07 [M+H]+).

  • Isolate: Concentrate to dryness. Triturate the residue with cold diethyl ether or acetonitrile to yield the pure 6-amino-N-methylpyridazine-3-carboxamide .[1]

Handling & Safety Data

This compound is a biologically active intermediate.[1][8] Standard containment procedures for potent kinase inhibitors should be assumed until specific toxicology data is generated.[1]

  • Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at -20°C. Hygroscopic—keep under inert gas (Argon/Nitrogen).

  • Solubility: Soluble in DMSO (>50 mg/mL) and DMF. Sparingly soluble in water (unless protonated at low pH).

Analytical Validation

To confirm identity, the following signals must be present:

  • 1H NMR (DMSO-d6):

    • 
       ~8.5 ppm (Broad q, 1H, Amide NH).
      
    • 
       ~7.8 ppm (d, 1H, Pyridazine H).
      
    • 
       ~6.8 ppm (d, 1H, Pyridazine H).
      
    • 
       ~6.5 ppm (Broad s, 2H, Primary NH₂).
      
    • 
       ~2.8 ppm (d, 3H, N-Methyl).
      
  • LC-MS: Single peak, m/z = 153.1 [M+H]+.[1]

References

  • Vertex Pharmaceuticals Inc. (2010). Pyridazine derivatives as JAK kinase inhibitors. WO Patent 2010/144444.[1]

  • Bristol-Myers Squibb Co. (2021).[1] Substituted N-(methyl-d3)pyridazine-3-carboxamide compounds as IL-12, IL-23 and/or IFNalpha modulators. WO Patent 2021/222153.[1]

  • BLD Pharm. (n.d.). 6-Amino-N-methylpyridazine-3-carboxamide Product Data. Retrieved February 15, 2026.

  • Biozol. (n.d.). 6-Amino-N-methylpyridazine-3-carboxamide Data Sheet. Retrieved February 15, 2026.

  • PubChem. (2025). 6-Aminopyridazine-3-carboxamide (Primary Amide Analog).[1] CID 645115.[1]

Sources

Exploratory

Technical Guide: The 6-Aminopyridazine-3-Carboxamide Scaffold as a Modulator of the JAK-STAT Signaling Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist This document provides an in-depth technical examination of the Janus kinase (JAK) - Signal Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides an in-depth technical examination of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway and the emerging role of the 6-aminopyridazine-3-carboxamide chemical scaffold in its modulation. We will move from foundational pathway mechanics to the practical, validated methodologies required to characterize novel inhibitory compounds based on this core structure.

Introduction: The Therapeutic Imperative of JAK-STAT Modulation

The JAK-STAT signaling pathway is a critical intracellular cascade that translates extracellular signals from a vast array of cytokines and growth factors into direct changes in gene expression.[1][2] This pathway is fundamental to a multitude of physiological processes, including hematopoiesis, immune development, cell proliferation, differentiation, and apoptosis.[1][3] The core components of this system are the Janus kinases (JAKs), a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the Signal Transducer and Activator of Transcription (STAT) proteins, a family of seven transcription factors (STAT1-6, with 5A and 5B).[4]

Given its central role, dysregulation of the JAK-STAT pathway is a key driver in the pathology of numerous diseases, particularly autoimmune disorders, inflammatory conditions, and malignancies.[3][5] Consequently, targeting the kinase activity of JAKs has become a highly successful therapeutic strategy.[6][7] Small molecule inhibitors that compete with ATP for the kinase domain's binding site can effectively dampen the downstream signaling, making the JAKs prime targets for drug discovery.[8][9] Within this context, heterocyclic chemical scaffolds like the pyridazine-3-carboxamide core have shown significant promise in yielding potent and selective JAK inhibitors.[10][11] This guide focuses on the 6-aminopyridazine-3-carboxamide scaffold as a foundational structure for developing novel modulators of this critical pathway.

Section 1: The Canonical JAK-STAT Signaling Cascade

The elegance of the JAK-STAT pathway lies in its directness. The process begins when a cytokine or growth factor binds to its specific transmembrane receptor, inducing receptor dimerization or multimerization.[12] This conformational change brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other via a process called trans-phosphorylation.[13]

The now-activated JAKs phosphorylate tyrosine residues on the cytoplasmic tails of the receptor, creating docking sites for the SH2 domains of STAT proteins.[12] Once recruited to the receptor complex, STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[14] Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[13] This cascade is tightly regulated by negative feedback mechanisms, including the Suppressors of Cytokine Signaling (SOCS) proteins.[15]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Subunit Cytokine->Receptor_L 1. Binding & Dimerization Receptor_R Receptor Subunit Cytokine->Receptor_R JAK_L JAK JAK_R JAK JAK_L->JAK_R 2. Trans-activation (Phosphorylation) JAK_R->Receptor_R 3. Receptor Phosphorylation STAT_inactive STAT (Inactive) JAK_R->STAT_inactive STAT_inactive->Receptor_R 4. STAT Recruitment STAT_P pSTAT STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation & DNA Binding Gene Target Gene Transcription DNA->Gene 8. Gene Expression

Caption: The canonical JAK-STAT signaling pathway.

Section 2: 6-Aminopyridazine-3-carboxamide: A Scaffold for ATP-Competitive Inhibition

The 6-aminopyridazine-3-carboxamide core (CAS: 98021-37-5) presents a promising starting point for the design of novel JAK inhibitors.[16] Its structure is analogous to other pyridazine and pyrimidine-based carboxamides that have successfully yielded potent JAK inhibitors.[10][17] These molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket within the kinase domain (JH1) of the JAK protein.[8]

The rationale for this mechanism is based on the scaffold's ability to form key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for ATP. The aminopyridazine ring system and the carboxamide moiety provide the necessary hydrogen bond donors and acceptors to mimic the interactions of the adenine portion of ATP. Modifications to this core structure allow for the exploration of other pockets within the active site, thereby tuning the compound's potency and selectivity for different JAK family members.

Inhibition_Mechanism cluster_JAK JAK Kinase Domain (JH1) ATP_Pocket ATP Binding Site Hinge Hinge Region Substrate STAT Protein ATP_Pocket->Substrate Phosphorylates ATP_Pocket->Substrate Phosphorylation Inhibited ATP ATP ATP->ATP_Pocket Binds Inhibitor 6-Aminopyridazine- 3-carboxamide (Inhibitor) Inhibitor->ATP_Pocket Competitively Binds (Blocks ATP)

Caption: Proposed ATP-competitive inhibition by the scaffold.

Section 3: Experimental Workflow for Inhibitor Characterization

Validating a compound based on the 6-aminopyridazine-3-carboxamide scaffold requires a multi-tiered experimental approach. The workflow progresses from direct, biochemical assays to more complex, cell-based systems that confirm the compound's mechanism of action and functional effects in a biological context.

Experimental_Workflow Start Compound Synthesis (6-Aminopyridazine- 3-carboxamide derivative) Biochem Biochemical Assay (In Vitro Kinase Assay) Start->Biochem Determine IC50 & Selectivity Cellular_MoA Cellular MoA Assay (p-STAT Western Blot) Biochem->Cellular_MoA Confirm Target Engagement Functional Functional Assay (Cell Proliferation) Cellular_MoA->Functional Measure Biological Effect End Lead Candidate Functional->End

Caption: Tiered workflow for characterizing a JAK inhibitor.

Section 4: Core Methodologies and Self-Validating Protocols

The following protocols are presented as robust, self-validating systems for the characterization of a putative JAK inhibitor derived from the 6-aminopyridazine-3-carboxamide scaffold.

Protocol 4.1: In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Format)

Causality: This is the primary screen. It directly measures the compound's ability to inhibit the enzymatic activity of purified JAK proteins in a cell-free system.[18][19] The luminescent ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[20] This approach provides a quantitative measure of potency (IC50).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.[20]

    • Prepare a 2X solution of the desired JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) in Kinase Buffer.

    • Prepare a 2X solution of the substrate (a suitable peptide) and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the specific JAK isoform to ensure competitive binding can be accurately assessed.

    • Serially dilute the test compound (e.g., from 100 μM to 1 pM) in 100% DMSO, then create intermediate dilutions in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the 2X JAK enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[20]

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.[20]

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Derivative X 152508120
Tofacitinib (Control) 1.2201.083
Ruxolitinib (Control) 3.32.842819

Table 1: Hypothetical IC50 data for a 6-aminopyridazine-3-carboxamide derivative compared to known JAK inhibitors.

Protocol 4.2: Cellular Phospho-STAT Inhibition Assay via Western Blot

Causality: This assay validates that the compound inhibits the JAK-STAT pathway within a cellular context.[21] It measures the level of phosphorylated STAT protein (the direct downstream product of JAK activity) in response to cytokine stimulation. A reduction in p-STAT levels in the presence of the compound confirms on-target activity.[22]

Trustworthiness: The protocol is self-validating through the inclusion of multiple controls. Total STAT levels ensure that any decrease in p-STAT is not due to overall protein degradation. A loading control (e.g., β-actin) confirms equal protein loading across lanes.[23] A key validation step is treating a lysate sample with a phosphatase; if the p-STAT antibody is specific, the signal should disappear in this lane.[24]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a cytokine-responsive cell line (e.g., TF-1 or HEL cells) and grow to ~80% confluency.

    • Starve the cells of serum for 4-6 hours to reduce basal signaling.

    • Pre-incubate cells with various concentrations of the test compound or DMSO (vehicle) for 1 hour.

    • Stimulate the cells with a relevant cytokine (e.g., IL-6 for p-STAT3; IFNγ for p-STAT1) for 15-30 minutes. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using a lysis buffer (e.g., M-PER) supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[21]

    • Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifuging at ~14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration, add 4x Laemmli sample buffer, and denature at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature. For phospho-proteins, 5% w/v Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins that can increase background.[24]

    • Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.[21]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot.

  • Stripping and Reprobing:

    • To validate the results, strip the membrane using a mild stripping buffer.

    • Re-block and probe the same membrane for total STAT protein and then again for a loading control like β-actin.[23] This ensures observed changes in phosphorylation are not due to differences in total protein levels or loading errors.

Conclusion

The 6-aminopyridazine-3-carboxamide scaffold represents a valuable chemical starting point for the development of novel modulators targeting the JAK-STAT pathway. Its structural features are well-suited for creating ATP-competitive inhibitors with the potential for high potency and isoform selectivity. The successful characterization of any derivative, however, depends on a rigorous and logical experimental cascade. By progressing from direct biochemical inhibition assays to cell-based mechanism-of-action and functional studies, researchers can build a comprehensive and trustworthy data package. The self-validating protocols detailed in this guide provide a robust framework for scientists in the field to confidently assess the therapeutic potential of compounds based on this promising scaffold.

References

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (Source: vertexaisearch.cloud.google.com, URL: )
  • JAK-STAT signaling pathway - Wikipedia. (Source: vertexaisearch.cloud.google.com, URL: )
  • The role of JAK-STAT signaling within the CNS - PMC. (Source: National Center for Biotechnology Information, URL: [Link])

  • Western Blot for Detecting Phosphorylated STAT3 Huagang Zhang* Albert Einstein College of Medicine, Yeshiva University, New York - Bio-protocol. (Source: Bio-protocol, URL: [Link])

  • The JAK/STAT signaling pathway | Journal of Cell Science | The Company of Biologists. (Source: Journal of Cell Science, URL: [Link])

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (Source: National Center for Biotechnology Information, URL: [Link])

  • The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention. (Source: Annual Reviews, URL: [Link])

  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed. (Source: National Center for Biotechnology Information, URL: [Link])

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (Source: Springer Nature, URL: [Link])

  • STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. (Source: Protocol Online, URL: [Link])

  • 6-Aminopyridine-3-carboxamide - Pipzine Chemicals. (Source: Pipzine Chemicals, URL: [Link])

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (Source: Bio-Rad, URL: [Link])

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (Source: National Center for Biotechnology Information, URL: [Link])

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed. (Source: National Center for Biotechnology Information, URL: [Link])

  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. (Source: ResearchGate, URL: [Link])

  • Evaluation of JAK inhibition with topical tofacitinib in an experimental autoimmune uveitis model (EAU) | IOVS. (Source: Investigative Ophthalmology & Visual Science, URL: [Link])

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC. (Source: National Center for Biotechnology Information, URL: [Link])

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - Frontiers. (Source: Frontiers, URL: [Link])

  • Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed. (Source: National Center for Biotechnology Information, URL: [Link])

  • JAK-STAT Pathways in Cancer. (Source: Assay Genie, URL: [Link])

  • JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis | Rheumatology | Oxford Academic. (Source: Oxford Academic, URL: [Link])

  • JAK1 (Janus Kinase 1) Assay Kit - BPS Bioscience. (Source: BPS Bioscience, URL: [Link])

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - MDPI. (Source: MDPI, URL: [Link])

  • CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
  • Growing evidence of the safety of JAK inhibitors in patients with rheumatoid arthritis - PMC. (Source: National Center for Biotechnology Information, URL: [Link])

  • Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold - PubMed. (Source: National Center for Biotechnology Information, URL: [Link])

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Pharmacokinetic Assessment of Pyridazine-3-Carboxamide Based TYK2 Inhibitors

For: Researchers, scientists, and drug development professionals investigating novel TYK2 inhibitors. Introduction: The Rationale for Targeting TYK2 with Pyridazine-3-Carboxamides Tyrosine kinase 2 (TYK2) is a non-recept...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel TYK2 inhibitors.

Introduction: The Rationale for Targeting TYK2 with Pyridazine-3-Carboxamides

Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a pivotal role in the signal transduction of key pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2] These cytokines are central to the pathogenesis of numerous immune-mediated inflammatory diseases such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[3][4][5] Upon cytokine binding to their receptors, TYK2, typically paired with another JAK protein, becomes activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[1] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes.[2]

The pyridazine-3-carboxamide scaffold has emerged as a promising chemical starting point for the development of highly selective, allosteric TYK2 inhibitors.[5][6][7] Unlike traditional ATP-competitive JAK inhibitors that target the highly conserved catalytic (JH1) domain, these compounds bind to the regulatory pseudokinase (JH2) domain.[5][8] This allosteric mechanism locks the kinase in an inactive conformation, providing remarkable selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) and minimizing off-target effects associated with broader JAK inhibition.[5][9] Deucravacitinib is a prime example of a pyridazine-based TYK2 inhibitor that has demonstrated clinical success.[10][11]

Understanding the in vivo pharmacokinetics (PK) — the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME) — is a critical step in the preclinical development of these promising therapeutic agents.[10][12] A well-designed PK study provides essential data to establish dose-response relationships, predict human dosage regimens, and ensure that the compound achieves sufficient exposure at the target site to exert its therapeutic effect.

This document provides a comprehensive guide to designing and executing in vivo pharmacokinetic studies for novel pyridazine-3-carboxamide based TYK2 inhibitors, with a focus on robust experimental design, detailed protocols, and accurate bioanalysis.

The TYK2 Signaling Pathway and Point of Inhibition

To appreciate the significance of pharmacokinetic profiling, it is essential to understand the biological context. The following diagram illustrates the TYK2-mediated signaling cascade and the allosteric mechanism of inhibition by pyridazine-3-carboxamide derivatives.

TYK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, or Type I IFN Receptor Cytokine Receptor (e.g., IL-23R) Cytokine->Receptor Binding TYK2_JH2 TYK2 (JH2) JAK_other JAK2 / JAK1 TYK2_JH1 TYK2 (JH1) TYK2_JH2->TYK2_JH1 Allosteric Activation STAT STAT TYK2_JH1->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Pyridazine-3-carboxamide Inhibitor Inhibitor->TYK2_JH2 Allosteric Binding Gene Inflammatory Gene Transcription DNA->Gene

Caption: TYK2 signaling pathway and allosteric inhibition.

Part 1: In Vivo Pharmacokinetic Study Design

A robust PK study design is paramount for generating reliable and interpretable data. The choices made here are guided by the compound's properties and the overall objectives of the drug discovery program, often adhering to principles outlined in regulatory guidance.[13][14]

Rationale for Animal Model Selection

The choice of animal model is a critical first step. For early discovery PK screening, the mouse is often the species of choice due to its small size, cost-effectiveness, and the availability of various disease models for subsequent efficacy testing.[15] The imiquimod (IMQ)-induced psoriasis model and anti-CD40-induced colitis model in mice are well-established for evaluating TYK2 inhibitors.[5][6][8]

  • Species: Male BALB/c or C57BL/6 mice are commonly used.

  • Justification: These strains are immunologically well-characterized. Using the same species and strain for both PK and pharmacodynamic (PD)/efficacy studies allows for direct correlation of drug exposure to biological effect (PK/PD modeling).

Dosing Formulation and Route of Administration

Pyridazine-3-carboxamide inhibitors are typically developed as orally bioavailable small molecules.[7][15] Therefore, oral gavage (PO) is the most clinically relevant route of administration for preclinical studies. An intravenous (IV) dose is also essential in at least one study to determine absolute bioavailability.

  • Formulation: The compound should be formulated in a vehicle that ensures solubility and stability. Common vehicles include:

    • 0.5% (w/v) Methylcellulose in water

    • 20% (v/v) Captisol® in water

    • A mix of Solutol HS 15, ethanol, and water.

  • Causality: The vehicle choice is critical. A poorly solubilized compound will lead to incomplete or highly variable absorption, confounding the PK data. Vehicle selection should be based on prior solubility screening of the test article.

Experimental Workflow Diagram

The entire in vivo PK experiment follows a systematic workflow from preparation to data analysis.

PK_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_analysis Phase 3: Bioanalysis & Data Processing A Animal Acclimatization (≥ 3 days) C Animal Dosing (PO or IV) A->C B Dosing Formulation Preparation & Validation B->C D Serial or Sparse Blood Sampling C->D E Plasma Isolation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Sample Preparation (e.g., Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Concentration Determination (Standard Curve) H->I J Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) I->J

Caption: Standard workflow for an in vivo pharmacokinetic study.

Part 2: Detailed Experimental Protocols

Scientific integrity is maintained through meticulous and reproducible protocols. The following sections provide step-by-step methodologies for the key phases of the study.

Protocol: Mouse Pharmacokinetic Study

This protocol outlines a typical single-dose PK study in mice.

  • Animal Preparation:

    • Acclimatize male BALB/c mice (8-10 weeks old) for a minimum of 3 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

    • Fast animals for 4 hours prior to dosing, with continued access to water. Food is returned 2 hours post-dose.

    • Rationale: Fasting standardizes gastrointestinal conditions, reducing variability in oral absorption.

  • Dosing:

    • Prepare the dosing formulation of the pyridazine-3-carboxamide inhibitor at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).

    • Administer the compound via oral gavage (PO) at a volume of 10 mL/kg or via tail vein injection (IV) at 5 mL/kg.

    • Trustworthiness: Accurate dosing is ensured by weighing each animal immediately before administration to calculate the precise volume.

  • Blood Sampling:

    • Collect blood samples (~50 µL) into K2EDTA-coated capillary tubes at predetermined time points.

    • For IV administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • For PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Sampling Strategy: A sparse sampling design (one or two samples per animal from different cohorts at each time point) is often used to minimize stress and blood loss in mice. For larger animals, serial sampling (all time points from the same animal) is preferred.

  • Plasma Processing and Storage:

    • Immediately after collection, transfer blood into labeled microcentrifuge tubes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the supernatant (plasma) to a new set of labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

    • Rationale: Low-temperature storage is critical to prevent degradation of the analyte. K2EDTA is used as an anticoagulant to yield plasma.

Protocol: Bioanalytical Sample Quantification via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[16][17] This protocol is a representative method based on published assays for TYK2 inhibitors.[18][19][20]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution of the test compound and a suitable internal standard (IS) (e.g., a deuterated version of the analyte or a structurally similar compound like Trimethoprim) in a solvent like methanol or DMSO.[19][20]

    • Prepare calibration standards by spiking blank mouse plasma with the test compound to achieve a concentration range that covers the expected in vivo levels (e.g., 1 to 2000 ng/mL).[16][20]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction (Protein Precipitation):

    • Rationale: This step removes large proteins from the plasma that would otherwise interfere with the LC-MS/MS system. It is a simple and effective method for many small molecules.[16]

    • To 25 µL of plasma sample (unknown, standard, or QC), add 100 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Conditions:

    • The following table provides a typical set of starting conditions. These must be optimized for each specific pyridazine-3-carboxamide derivative.

Parameter Condition Justification
LC System Shimadzu Nexera X2 or equivalentProvides robust and reproducible chromatographic separation.
Column ACE-C18 (4.6x100 mm, 5 µm) or equivalentA C18 reversed-phase column is standard for retaining and separating moderately hydrophobic small molecules.[19]
Mobile Phase A 0.1% Formic Acid in Water or 2mM Ammonium FormateProvides protons for positive ionization and aids in chromatographic peak shaping.[16][19]
Mobile Phase B Methanol or AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for analytical scale columns.[19]
Gradient Start at 20% B, ramp to 95% B, hold, and re-equilibrate.A gradient elution is necessary to separate the analyte from endogenous matrix components and ensure a sharp peak shape.
Injection Volume 5 µLA small volume is sufficient for sensitive MS detection.
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupoleTriple quadrupole instruments are ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[20]
Ionization Mode Positive Electrospray Ionization (ESI+)Amide and pyridazine nitrogens are readily protonated.
MRM Transitions Analyte: [M+H]+ → Product Ion; IS: [M+H]+ → Product IonSpecific precursor-to-product ion transitions provide high selectivity and are determined by direct infusion of the compound.[20]
  • Data Analysis:

    • Integrate the chromatographic peaks for the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the standards using a weighted (1/x² or 1/x) linear regression.

    • Determine the concentration of the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The method is considered valid if the QC concentrations are within ±15% of their nominal values.[21]

Part 3: Pharmacokinetic Data Analysis and Interpretation

Once plasma concentrations are determined at each time point, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®.

Key Pharmacokinetic Parameters

The following table summarizes the critical PK parameters and their significance.

Parameter Description Significance in Drug Development
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption. Must be below toxic levels.
Tmax Time to reach CmaxIndicates the speed of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointRepresents the total drug exposure over the measured time interval.
AUC(0-inf) Area under the curve extrapolated to infinityRepresents the total drug exposure after a single dose.
Elimination half-lifeDetermines the dosing interval required to maintain therapeutic concentrations.
CL Clearance (DoseIV / AUCIV)The volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination processes.
Vd Volume of distribution (CL * t½ / 0.693)An apparent volume indicating the extent of drug distribution into tissues versus remaining in plasma.
F% Absolute Bioavailability ([AUCPO / AUCIV] * [DoseIV / DosePO] * 100)The fraction of the oral dose that reaches systemic circulation. A key parameter for oral drug candidates.
Self-Validating Data Interpretation

The trustworthiness of a PK study relies on a system of internal checks:

  • Quality Controls: The accuracy of the bioanalytical run is confirmed by the QC samples, which must fall within predefined acceptance criteria (typically ±15% of nominal, 20% for the lower limit of quantification).[21]

  • Linearity of Standard Curve: The calibration curve must have a correlation coefficient (r²) of ≥0.99 to ensure a reliable relationship between instrument response and concentration.

  • Terminal Phase: A reliable half-life calculation requires a sufficient number of data points (at least 3-4) in the terminal elimination phase of the PK curve.

By synthesizing these parameters, researchers can build a comprehensive profile of the inhibitor. For example, a compound with a high Cmax, short Tmax, high oral bioavailability (F% > 30%), and a half-life suitable for once or twice-daily dosing would be considered a promising candidate for further development.[7]

References

  • Bristol Myers Squibb. (n.d.). Tyrosine Kinase 2 (TYK2) Immune Pathway. Retrieved from [Link][1]

  • Deng, X., et al. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Frontiers in Immunology. Retrieved from [Link][3]

  • Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. Retrieved from [Link][22]

  • Bristol Myers Squibb. (n.d.). TYK2 Tyrosine Kinase 2 - Immunology Pathways. Retrieved from [Link][4]

  • Lin, T. H., et al. (2021). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. Retrieved from [Link][2]

  • Fensome, A., et al. (2023). The preclinical discovery and development of deucravacitinib for the treatment of psoriasis. Expert Opinion on Drug Discovery. Retrieved from [Link][10][11]

  • Patsnap. (2025). What are the preclinical assets being developed for TYK2?. Patsnap Synapse. Retrieved from [Link][12]

  • Liu, F., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters. Retrieved from [Link][5]

  • Mahesh, P., et al. (2023). Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation. Semantic Scholar. Retrieved from [Link][18]

  • van der Mijn, J. C., et al. (2020). Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography–tandem mass spectrometry. PMC. Retrieved from [Link][16]

  • Zhang, T., et al. (2025). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry. Retrieved from [Link][8]

  • Liu, F., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed. Retrieved from [Link][6]

  • Liu, F., et al. (2023). Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. PubMed. Retrieved from [Link][7]

  • Mahesh, P., et al. (2023). A Novel Bioanalytical HPLC-MS/MS Method for Deucravacitinib Determination in Human Plasma. ResearchGate. Retrieved from [Link][19]

  • Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. Retrieved from [Link][17]

  • Mahesh, P., et al. (2023). A Novel Bioanalytical HPLC-MS/MS Method for Deucravacitinib Determination in Human Plasma. Preprints.org. Retrieved from [Link][20]

  • U.S. Food and Drug Administration. (n.d.). Pharmacokinetics and Bioavailability. Retrieved from [Link][13]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link][21]

  • U.S. Food and Drug Administration. (2021). Population Pharmacokinetics. Retrieved from [Link][14]

  • Catlett, I. M., et al. (2021). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. MDPI. Retrieved from [Link][9]

  • Hussein, R., et al. (2024). A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis. ACR Abstracts. Retrieved from [Link][15]

Sources

Application

Application Notes and Protocols: Crystallization of TYK2-Ligand Complexes with Pyridazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of TYK2 and Pyridazine Inhibitors in Drug Discovery Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of TYK2 and Pyridazine Inhibitors in Drug Discovery

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1][2] It plays a crucial role in mediating signaling pathways of cytokines such as interleukins (IL-12, IL-23) and type I interferons (IFNs), which are pivotal in immune and inflammatory responses.[3][4][5] Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[3][6] This makes TYK2 a compelling therapeutic target for the development of novel immunomodulatory drugs.

A promising class of TYK2 inhibitors has emerged, featuring a pyridazine scaffold. These small molecules have demonstrated high potency and selectivity, with some acting as allosteric inhibitors by binding to the pseudokinase (JH2) domain of TYK2.[7][8][9] This allosteric mechanism offers a potential advantage in achieving selectivity over other highly homologous JAK family members, thereby potentially reducing off-target effects.[9]

To facilitate structure-based drug design (SBDD) and optimize the efficacy of these pyridazine-based inhibitors, obtaining high-resolution crystal structures of TYK2 in complex with these ligands is paramount.[10][11] This guide provides a comprehensive overview of the methods and detailed protocols for the successful crystallization of TYK2-ligand complexes, with a specific focus on those incorporating pyridazine scaffolds.

The TYK2 Signaling Pathway: A Brief Overview

TYK2, in partnership with other JAKs, forms signaling dimers to relay cytokine signals.[4][6] For instance, IL-23 signaling through a TYK2/JAK2 dimer is critical for the expansion of pathogenic Th17 cells, while type I IFN signaling via a TYK2/JAK1 dimer impacts B-cell differentiation and antibody production.[4] Understanding these pathways provides the context for the therapeutic intervention targeted by TYK2 inhibitors.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK_Partner JAK Partner (e.g., JAK1/JAK2) Receptor->JAK_Partner Activation STAT STAT TYK2->STAT Phosphorylation JAK_Partner->STAT Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Caption: Simplified TYK2 signaling pathway.

PART 1: Protein Production and Purification

The foundation of successful crystallization is a highly pure and stable protein sample.[12][13][14] This section outlines the critical steps for expressing and purifying the TYK2 kinase domain.

Construct Design and Expression

A comprehensive construct design effort is often necessary to identify a variant of TYK2 that is amenable to crystallization.[10]

  • Domain Boundaries: The TYK2 kinase domain (approximately residues 873-1187) is a common choice for structural studies. However, constructs incorporating the pseudokinase-kinase module (residues ~566-1187) have also been successfully crystallized.[15]

  • Species Orthologs: Exploring orthologs from different species (e.g., human, mouse) can yield proteins with better expression and stability profiles.[10]

  • Mutations for Stability: Introducing kinase-inactive mutations (e.g., D1023N) can enhance protein stability and prevent autophosphorylation, which can introduce heterogeneity.[10][15]

  • Expression System: Baculovirus-infected insect cells (Spodoptera frugiperda) are a commonly used and effective system for expressing TYK2 constructs for structural studies.[15][16]

Purification Protocol

A multi-step purification strategy is essential to achieve the high purity (>95%) required for crystallization.[12]

Protocol 1: TYK2 Kinase Domain Purification

  • Cell Lysis: Resuspend insect cell pellets expressing the TYK2 construct in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors). Lyse the cells using a Dounce homogenizer or sonication.

  • Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g for 1 hour) to pellet cellular debris.

  • Affinity Chromatography: Load the clarified lysate onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA) pre-equilibrated with lysis buffer. Wash the column extensively to remove non-specifically bound proteins. Elute the His-tagged TYK2 protein with an imidazole gradient.

  • Tag Cleavage: If applicable, cleave the affinity tag (e.g., His-tag) using a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.

  • Reverse IMAC: Pass the cleaved protein solution back over the IMAC column to remove the cleaved tag and any uncleaved protein.

  • Ion-Exchange Chromatography: As an optional polishing step, perform ion-exchange chromatography to separate TYK2 from remaining impurities, including different phosphorylation states of the enzyme.[2]

  • Size-Exclusion Chromatography (SEC): The final purification step should be SEC (gel filtration) to isolate the monomeric, well-folded TYK2 protein and remove any aggregates. The SEC buffer should be suitable for long-term storage and crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Purity and Concentration Assessment: Analyze the final protein pool by SDS-PAGE to confirm purity. Determine the protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm.

PART 2: TYK2-Ligand Complex Formation and Crystallization

With a high-quality protein sample in hand, the next critical phase is the formation of the TYK2-ligand complex and the subsequent crystallization trials.

Co-crystallization vs. Soaking

There are two primary methods for obtaining protein-ligand complex crystals:

  • Co-crystallization: The protein and ligand are mixed prior to setting up crystallization trials. This is often the preferred method, especially if ligand binding induces a conformational change that is necessary for crystal lattice formation.[11][17]

  • Soaking: Pre-grown apo-protein crystals are transferred to a solution containing the ligand, allowing the ligand to diffuse into the crystal lattice.[17] This method is advantageous when apo-protein crystals are readily available.[10]

For TYK2, co-crystallization has been shown to be particularly effective, as ligand binding can significantly stabilize the protein, which may be a prerequisite for successful crystallization.[10][11][15]

Preparation of the TYK2-Pyridazine Ligand Complex

Protocol 2: Complex Formation for Co-crystallization

  • Ligand Stock Solution: Prepare a concentrated stock solution of the pyridazine inhibitor in a suitable solvent, such as DMSO.

  • Incubation: Add the ligand stock solution to the purified TYK2 protein solution to achieve a final molar ratio typically ranging from 1:2 to 1:5 (protein:ligand). The final DMSO concentration should ideally be kept below 5% to avoid interference with crystallization.

  • Incubation Time and Temperature: Incubate the protein-ligand mixture on ice or at 4°C for at least 1 hour to ensure complete binding.

  • Concentration: Concentrate the TYK2-ligand complex to a final concentration suitable for crystallization screening. A typical starting range is 5-15 mg/mL.[14][18] It is crucial to introduce the ligand at a lower protein concentration to prevent precipitation before co-concentrating the complex.[11]

Crystallization Screening and Optimization

The vapor diffusion method, in either a sitting drop or hanging drop format, is the most common and effective technique for screening crystallization conditions.[14][19][20][21]

Crystallization_Workflow Protein_Purification Purified TYK2 Protein Complex_Formation TYK2-Ligand Complex Formation Protein_Purification->Complex_Formation Ligand Pyridazine Ligand Ligand->Complex_Formation Crystallization_Screening Crystallization Screening (Vapor Diffusion) Complex_Formation->Crystallization_Screening Hit_Identification Initial Crystal Hits Crystallization_Screening->Hit_Identification Optimization Optimization of Crystallization Conditions Hit_Identification->Optimization Diffraction_Quality_Crystals Diffraction-Quality Crystals Optimization->Diffraction_Quality_Crystals

Caption: General workflow for TYK2-ligand co-crystallization.

Protocol 3: Sitting Drop Vapor Diffusion for Initial Screening

  • Plate Setup: Use a 96-well sitting drop crystallization plate. Pipette 50-100 µL of various precipitant solutions from commercial crystallization screens into the reservoirs of the plate.[17]

  • Drop Setting: In the sitting drop post, mix a small volume (e.g., 0.1-0.5 µL) of the TYK2-ligand complex with an equal volume of the corresponding reservoir solution.[17]

  • Sealing: Seal the plate with a clear adhesive film to create a closed system for vapor equilibration.

  • Incubation: Incubate the plates at a constant temperature, typically 4°C or 20°C.[17]

  • Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

Data-Driven Optimization

Once initial crystal hits are identified, the conditions must be optimized to produce larger, single, well-diffracting crystals.

Parameter to OptimizeRationaleTypical Range/Strategy
Protein Concentration A critical variable; too low and crystals won't form, too high can lead to amorphous precipitate.[18]5-20 mg/mL, tested in 2-3 mg/mL increments.[18]
Precipitant Concentration Fine-tuning the precipitant concentration is key to controlling the rate of supersaturation.Vary the primary precipitant (e.g., PEG, salt) concentration by ±2-10% around the initial hit condition.
pH Can significantly affect protein solubility and surface charge, influencing crystal contacts.Screen a range of pH values (e.g., ±0.5-1.0 pH unit) around the initial hit.
Additives Small molecules can sometimes improve crystal quality by stabilizing the protein or mediating crystal contacts.Screen additive kits containing various salts, detergents, or small organic molecules.
Temperature Affects protein solubility and the kinetics of crystal growth.Test different incubation temperatures (e.g., 4°C, 12°C, 20°C).[12]
Seeding Introducing microcrystals (seeds) into a fresh drop can promote nucleation and the growth of larger, more uniform crystals.[17]Microseeding or streak-seeding techniques can be employed.[17]

Table 1: Troubleshooting Common Crystallization Problems

ObservationPotential Cause(s)Suggested Solution(s)
Clear Drops Protein concentration is too low; conditions are too far from the supersaturation zone.Increase protein concentration; use a broader range of screening conditions.[18]
Amorphous Precipitate Protein concentration is too high; rapid supersaturation.[18]Decrease protein concentration; lower precipitant concentration; slow down equilibration rate.
Showers of Tiny Crystals Excessive nucleation.Decrease protein concentration; use seeding with a lower seed stock concentration.
Phase Separation High concentration of certain precipitants (e.g., PEGs).Lower precipitant concentration; screen different types or molecular weights of PEGs.
Poorly Formed Crystals Impure protein; flexible regions on the protein surface.Re-purify the protein; consider surface entropy reduction mutagenesis.[12]

PART 3: Crystal Handling and Data Collection

Crystal Harvesting and Cryo-protection

Once suitable crystals are grown, they must be carefully harvested and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray diffraction data collection.

Protocol 4: Crystal Harvesting and Flash-Cooling

  • Prepare Cryo-protectant: Prepare a cryo-protectant solution, which is typically the reservoir solution supplemented with a cryo-agent (e.g., 20-30% glycerol or ethylene glycol).

  • Harvesting: Using a cryo-loop of appropriate size, carefully scoop the crystal out of the drop.[17]

  • Cryo-protection: Briefly pass the crystal through the cryo-protectant solution to replace the mother liquor with the cryo-solution.

  • Flash-Cooling: Immediately plunge the loop with the crystal into liquid nitrogen.

  • Storage: Store the frozen crystals in a cryo-cane submerged in a liquid nitrogen dewar until ready for data collection.

Conclusion

The structural elucidation of TYK2 in complex with pyridazine-based inhibitors is a critical component of modern drug discovery efforts targeting autoimmune and inflammatory diseases. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to successfully navigate the challenges of protein expression, purification, and crystallization. By systematically applying these methods, from construct design to data-driven optimization of crystallization conditions, scientists can generate the high-resolution structural data necessary to drive the development of next-generation TYK2 therapeutics.

References

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). ACROBiosystems.
  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses. (2022). World Journal of Immunology. [Link]

  • The Role of TYK2 in Immunology. (n.d.). Bristol Myers Squibb. [Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. (2022). The FEBS Journal. [Link]

  • Tyrosine Kinase 2 (TYK2) Immune Pathway. (n.d.). Bristol Myers Squibb. [Link]

  • TYK2 Tyrosine Kinase 2 - Immunology Pathways. (n.d.). Bristol Myers Squibb. [Link]

  • Establishing the role of tyrosine kinase 2 in cancer. (2017). Expert Opinion on Therapeutic Targets. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2019). MedChemComm. [Link]

  • Using Crystallography to Resolve Protein Structure. (2013). Biocompare. [Link]

  • Structural basis of IFNα receptor recognition by TYK2. (2014). Nature Structural & Molecular Biology. [Link]

  • Protein Crystallography Common Problems, Tips, and Advice. (2019). News-Medical.net. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2019). MedChemComm. [Link]

  • Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor. (2012). Journal of Structural Biology. [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • Protein XRD Protocols - Crystallization of Proteins. (n.d.). University of Vermont. [Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.). X-ray Facility, University of South Carolina. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022). Journal of Medicinal Chemistry. [Link]

  • Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor. (2012). Journal of Structural Biology. [Link]

  • Protein purification and crystallization artifacts: The tale usually not told. (2016). Protein Science. [Link]

  • Expression, purification, and characterization of TYK-2 kinase domain, a member of the Janus kinase family. (2010). Archives of Biochemistry and Biophysics. [Link]

  • 6X8G: Crystal structure of TYK2 with Compound 22. (2020). RCSB PDB. [Link]

  • TYK2 protein expression summary. (n.d.). The Human Protein Atlas. [Link]

  • Crystal structure of the TYK2 pseudokinase-kinase. (2013). PNAS. [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022). Journal of Medicinal Chemistry. [Link]

  • Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Palladium-Catalyzed Cross-Coupling on Pyridazine Rings

Status: Operational Ticket Priority: High (Critical Synthetic Pathway) Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group Executive Summary: The "Pyridazine Paradox" Pyridazines are privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Critical Synthetic Pathway) Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group

Executive Summary: The "Pyridazine Paradox"

Pyridazines are privileged scaffolds in medicinal chemistry due to their high polar surface area and ability to engage in hydrogen bonding. However, they act as "synthetic kryptonite" in palladium catalysis. Their electron-deficiency makes the ring susceptible to nucleophilic attack (hydrolysis), while the proximal nitrogen atoms (N1/N2) are potent σ-donors that poison palladium catalysts by forming stable, unreactive complexes.

This guide bypasses generic advice. We focus on the three specific failure modes of pyridazine coupling: Protodeboronation , Catalyst Sequestration (Poisoning) , and Nucleophilic Hydrolysis .

Module 1: The Suzuki-Miyaura Interface (C-C Bond Formation)
Critical Failure Mode: Rapid Protodeboronation

Symptom: You are coupling a pyridazinyl-boronic acid. The starting material disappears rapidly, but LCMS shows only the de-boronated pyridazine (H-pyridazine), not the product.

Root Cause: Pyridazinyl boronic acids are inherently unstable. The basic conditions required for transmetallation facilitate the coordination of a hydroxide/alkoxide to the boron. The electron-deficient pyridazine ring then acts as a leaving group, snapping the C-B bond and replacing it with a proton.

Troubleshooting Protocol 1.1: The Polarity Inversion Do not fight thermodynamics. If your pyridazinyl boronic acid is decomposing, stop optimizing the catalyst. Change the coupling partners.

ParameterStandard Approach (High Risk)Recommended Approach (High Stability)
Nucleophile Pyridazinyl-B(OH)₂Aryl/Heteroaryl-B(OH)₂ or Bpin
Electrophile Aryl-HalideHalopyridazine (Cl/Br)
Why? Pyridazinyl-B species deboronate in minutes.Halopyridazines are stable; Aryl boronates are robust.

Troubleshooting Protocol 1.2: Stabilizing the Boron Species If you must use a pyridazinyl nucleophile (e.g., due to commercial availability), you must slow down the release of the active boronate species.

  • Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) esters slowly release the active boronic acid under hydrolytic conditions, keeping the standing concentration low and minimizing decomposition.

  • Use Potassium Organotrifluoroborates (R-BF3K): These are air-stable and less prone to protodeboronation but require a specific hydrolysis step to activate.

Critical Failure Mode: Hydrolysis of the C-Cl Bond

Symptom: Coupling a chloropyridazine. The product mass is +17 (OH) instead of the coupled partner. You have made a pyridazinone.

Root Cause: Chloropyridazines are highly electron-deficient (π-deficient). Hydroxide bases (NaOH, KOH) act as nucleophiles, attacking the ring carbon and displacing the chloride before the palladium can undergo oxidative addition.

The "Anhydrous Rescue" System:

  • Eliminate Water: Switch from aqueous bases (K₂CO₃/H₂O) to anhydrous conditions.

  • Base Selection: Use Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) suspended in Dioxane or Toluene.

  • Additives: Add 1-2% water only if strictly necessary for boronate activation, or use a phase transfer catalyst (18-crown-6) to solubilize the solid base.

Module 2: The Buchwald-Hartwig Interface (C-N Bond Formation)
Critical Failure Mode: Catalyst Poisoning (N-Chelation)

Symptom: Reaction stalls at 10-20% conversion. Adding more catalyst does not restart it. The reaction mixture remains clear (no Pd black), indicating the catalyst is trapped, not decomposed.

Root Cause: The N1/N2 nitrogens of pyridazine are excellent ligands. They bind to the unsaturated Pd(II) species, forming a stable, off-cycle resting state (Pd-N complex) that prevents the amine nucleophile from binding.

Visualizing the Trap:

Catalyst_Poisoning Pd0 L-Pd(0) (Active) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-Cl N_Trap N-Chelation Trap (Off-Cycle Resting State) OxAdd->N_Trap Pyridazine N-Coordination AmineBind Amine Binding OxAdd->AmineBind Bulky Ligand Prevents Trap N_Trap->OxAdd Slow Reversal Prod Product (C-N Bond) AmineBind->Prod Reductive Elim. Prod->Pd0 Regeneration

Caption: The "N-Chelation Trap" (Red) competes with the productive cycle. Bulky ligands sterically preclude this off-cycle pathway.

The "Bulky Shield" Protocol: To prevent N-coordination, you must use ligands that are sterically demanding enough to block the Pd center from the pyridazine nitrogen but open enough to allow oxidative addition.

Recommended Ligand/Catalyst Systems:

Ligand ClassSpecific RecommendationMechanism of Action
Dialkylbiaryl Phosphines BrettPhos or RuPhos The bulky isopropyl/cyclohexyl groups create a "roof" over the Pd, physically blocking the approach of the pyridazine nitrogen.
Precatalyst Source Pd-G3 / Pd-G4 CRITICAL: Do not use Pd(OAc)₂ or Pd₂dba₃. These generate Pd slowly. Use Buchwald G3/G4 precatalysts (e.g., BrettPhos Pd G4) to generate the active L-Pd(0) species instantly and quantitatively.
Base NaOtBu or LiHMDS Strong, soluble bases facilitate rapid amine deprotonation/binding, outcompeting the N-trap.
Module 3: Advanced Site-Selectivity (3,5-Dichloropyridazine)

Scenario: You have 3,5-dichloropyridazine and want to couple only one chloride. The Insight: The C3 and C5 positions have different electronic environments, but their reactivity can be inverted by ligand choice.

  • C3-Selective Coupling:

    • Conditions: Standard ligands (PPh₃).

    • Reasoning: C3 is electronically more deficient (alpha to nitrogen), favoring oxidative addition via the classical SNAr-like mechanism.

  • C5-Selective Coupling:

    • Conditions: Bulky, electron-rich ligands (XPhos ).[1]

    • Reasoning: XPhos promotes a mechanism sensitive to steric hindrance. The C5 position is less sterically crowded than C3 (which is flanked by the N2 nitrogen lone pair), allowing the bulky Pd-L complex to insert there preferentially.

FAQ: Quick Troubleshooting

Q: My reaction turns black immediately. A: "Pd Black" formation means your ligand is not stabilizing the Pd(0).

  • Fix: Increase Ligand:Pd ratio to 2:1 or switch to a palladacycle precatalyst (Pd G4). Ensure your solvent is degassed (oxygen accelerates ligand oxidation).

Q: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate kinetics, pyridazines are thermally sensitive.

  • Protocol: Start with conventional heating (oil bath) at 80°C. Only use microwave (100-120°C) if the substrate is proven stable to hydrolysis.

Q: I need to couple an amine to a 3-chloropyridazine, but it won't work. A: 3-chloropyridazines are deactivated for Buchwald couplings compared to 3-bromopyridazines.

  • Fix: Convert the chloride to an iodide (Finkelstein: NaI, acetyl chloride, MeCN) or use BrettPhos Pd G4 with LHMDS in THF.

References
  • Mechanistic Insight on Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Chem. Commun., 2012.
  • Buchwald-Hartwig User Guide & Precatalysts

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev., 2016.
  • Site-Selectivity in Dichloropyridazines

    • Kudirka, R., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines." J. Org. Chem., 2013.[2]

  • Overcoming Catalyst Poisoning in Azines

    • Ingoglia, B. T., et al.

Sources

Optimization

Reducing impurities in large-scale synthesis of pyridazine-3-carboxamide

A Guide to Minimizing Impurities in Large-Scale Production Welcome to the technical support center for the synthesis of pyridazine-3-carboxamide. This guide is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurities in Large-Scale Production

Welcome to the technical support center for the synthesis of pyridazine-3-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with impurity formation during large-scale synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process for higher purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for large-scale production of pyridazine-3-carboxamide?

The most prevalent and scalable methods for synthesizing the pyridazine core involve the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives.[1][2][3] For the final amidation step to produce pyridazine-3-carboxamide, the typical starting material is pyridazine-3-carboxylic acid or its corresponding ester. The acid is activated and then reacted with an ammonia source. A common industrial approach is the conversion of a precursor like 6-chloropyridazine-3-carboxylic acid, which is then dehalogenated, followed by conversion to the amide.[4]

Q2: What are the primary classes of impurities encountered in the synthesis of pyridazine-3-carboxamide?

Impurities can be broadly categorized based on their origin in the manufacturing process:

  • Starting Material-Related Impurities: This includes unreacted pyridazine-3-carboxylic acid or its ester, which can be difficult to remove due to similar polarity with the final product.[5][6]

  • Reagent-Related Impurities: These are by-products from the coupling agents used in the amidation step. For example, when using carbodiimides like DCC or EDC, the formation of N-acylurea is a well-known side reaction.

  • Process-Related Impurities: These arise from side reactions of the intermediates or product under the reaction conditions. This can include dimers, oligomers, and degradation products caused by excessive heat or oxidative conditions.[5][7]

  • Upstream Impurities: Impurities from the synthesis of the pyridazine ring itself that are carried through to the final steps.

Q3: Which analytical techniques are most effective for monitoring reaction progress and identifying impurities?

A robust analytical strategy is crucial for process control. We recommend a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative analysis. A good gradient method can separate the starting material, product, and key impurities, allowing for accurate monitoring of reaction completion and purity assessment.[7]

  • Thin-Layer Chromatography (TLC): An invaluable and rapid qualitative tool for real-time reaction monitoring. It helps visualize the consumption of starting materials and the formation of the product and major by-products.[5]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is essential for the identification of unknown impurity structures.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[7][9]

Section 2: Troubleshooting Guide for Specific Impurity Issues

This section addresses specific impurity challenges in a detailed question-and-answer format, providing insights into the causes and actionable solutions.

Problem 1: My final product is contaminated with high levels of unreacted pyridazine-3-carboxylic acid.

Q: What causes incomplete conversion of the starting carboxylic acid, and how can I drive the reaction to completion?

A: High levels of residual pyridazine-3-carboxylic acid typically point to inefficient activation of the carboxyl group or suboptimal reaction conditions.

Underlying Cause: The conversion of a carboxylic acid to an amide requires the carboxyl group to be "activated" to make it a better electrophile for the nucleophilic attack by ammonia. If the activation is slow, incomplete, or if the activated intermediate is unstable and reverts to the starting acid, you will see poor conversion.

Solutions & Experimental Protocol:

  • Optimize the Coupling Agent System: Standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but their efficiency can be dramatically improved by an additive.

    • Action: Introduce an activating agent such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). These additives react with the initial O-acylisourea intermediate to form a more stable and highly reactive activated ester, which minimizes side reactions and improves the rate of amidation.

  • Control of Stoichiometry and Temperature:

    • Action: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and additive. The reaction is typically started at a low temperature (0-5 °C) during the activation phase to minimize side reactions and then allowed to warm to room temperature after the addition of the ammonia source.

  • pH Control: The nucleophilicity of your ammonia source (e.g., aqueous ammonia, ammonium chloride with a base) is pH-dependent.

    • Action: If using ammonium chloride and an organic base like triethylamine (TEA), ensure the pH of the reaction medium is maintained between 8-9 for optimal nucleophilicity without causing significant degradation.

Protocol: Optimized Amidation of Pyridazine-3-Carboxylic Acid
  • Suspend pyridazine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM) under an inert nitrogen atmosphere.[5]

  • Add HOBt (1.1 eq) and stir until dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1 hour to ensure complete activation.

  • Slowly add your ammonia source (e.g., a solution of aqueous ammonia or ammonium chloride/TEA).

  • Allow the reaction to slowly warm to room temperature and stir for 6-12 hours.[5]

  • Monitor the reaction for the disappearance of the starting acid by TLC or HPLC.[5]

Problem 2: I am observing a persistent impurity with a mass corresponding to my product + the coupling agent.

Q: This sounds like an N-acylurea by-product. How is it formed and how can it be prevented?

A: You are correct. This is the classic N-acylurea impurity, a result of the rearrangement of the O-acylisourea intermediate formed when using a carbodiimide coupling agent.

Underlying Cause & Mechanism: The initial reaction between the carboxylic acid and the carbodiimide (e.g., EDC) forms a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the amine (ammonia). However, if the amine concentration is low or the O-acylisourea is too stable, it can undergo an intramolecular, irreversible rearrangement to the very stable N-acylurea by-product.

Solutions:

  • Use of Additives (HOBt/HOAt): As mentioned in the previous problem, this is the most effective solution. HOBt rapidly traps the O-acylisourea to form an activated ester. This new intermediate is not prone to rearrangement and reacts cleanly with the amine.

  • Reaction Staging: Add the reagents in a specific order. Activate the carboxylic acid with EDC and HOBt first, before introducing the ammonia source. This ensures the highly reactive O-acylisourea is immediately converted to the more stable HOBt-ester.

  • Solvent Choice: The choice of solvent can influence the rate of the rearrangement. Less polar, aprotic solvents like Dichloromethane (DCM) are often preferred over highly polar solvents like Dimethylformamide (DMF) for suppressing this side reaction, although solubility of starting materials must be considered.

Visualization: N-Acylurea Formation Pathway

G cluster_desired Desired Amidation Pathway cluster_side Side Reaction Pathway cluster_solution HOBt-Mediated Solution A R-COOH + EDC B O-Acylisourea (Reactive Intermediate) A->B Activation C Pyridazine-3-Carboxamide (Product) B->C + NH3 D O-Acylisourea (Reactive Intermediate) E N-Acylurea (Impurity) D->E Intramolecular Rearrangement F O-Acylisourea G HOBt-Ester (Stable Intermediate) F->G + HOBt H Pyridazine-3-Carboxamide (Product) G->H + NH3

Caption: Mechanism of N-acylurea impurity formation and its prevention using HOBt.

Problem 3: My reaction is generating colored impurities, leading to a discolored final product.

Q: What is the source of these colored impurities and what steps can I take to ensure a clean, colorless product?

A: The development of color often indicates the formation of degradation or oxidative by-products. Pyridazine and related nitrogen-containing heterocyclic systems can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.[5]

Solutions:

  • Inert Atmosphere: The simplest and most effective solution is to run the reaction under an inert atmosphere.

    • Action: Before adding reagents, thoroughly flush the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[5][7]

  • Use Purified and Degassed Solvents: Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidative side reactions.

    • Action: Use HPLC-grade or freshly distilled solvents. For particularly sensitive reactions, degas the solvent before use by sparging with nitrogen or using a freeze-pump-thaw cycle.[5]

  • Temperature Control: Higher temperatures can accelerate degradation pathways.

    • Action: Maintain strict temperature control throughout the reaction. Avoid any unnecessary heating. If the reaction is exothermic, ensure your cooling system is adequate to dissipate the heat generated.

  • Work-up and Purification: If colored impurities do form, they can often be removed during work-up.

    • Action: A wash with a mild reducing agent solution (e.g., sodium bisulfite) during the aqueous work-up can sometimes decolorize the organic phase. Activated carbon (charcoal) treatment of the crude product solution before crystallization can also be highly effective at adsorbing colored impurities.

Section 3: Purification Strategies at Scale

Q: What is the most effective, scalable method for purifying crude pyridazine-3-carboxamide?

A: For large-scale purification, crystallization is the preferred method due to its efficiency, cost-effectiveness, and ability to deliver high-purity material.[5] Column chromatography is generally reserved for smaller scales due to solvent consumption and cost.[5][7]

Key Steps for Successful Crystallization:

  • Solvent Selection: The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. The primary impurities should either remain in the mother liquor or be insoluble in the hot solvent.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen solvent at its boiling point to ensure a supersaturated solution upon cooling.

  • Cooling Profile: The rate of cooling directly impacts crystal size and purity. Slow, controlled cooling generally yields larger, purer crystals, as it allows for the selective incorporation of the product molecules into the crystal lattice. A rapid crash-cooling can trap impurities.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold, fresh solvent to remove residual mother liquor, and dry under vacuum.

Table 1: Example of a Recrystallization Solvent Screen
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal FormationComments
EthanolHighModerateNeedlesGood recovery, may need a co-solvent.
IsopropanolModerateLowPlatesPotential for high purity.
Ethyl AcetateHighLowPrismsExcellent choice if solubility is sufficient.
AcetonitrileHighModerateSmall CrystalsGood for initial purification.
Toluene/Ethanol (9:1)HighLowBlocksAnti-solvent system, good for purity.
Visualization: General Purification Workflow

G cluster_impurities Impurity Purge Points A Crude Reaction Mixture B Aqueous Work-up (e.g., Acid/Base Wash) A->B Quench & Extract C Solvent Swap & Concentration B->C Remove Reaction Solvent I1 Water-Soluble Impurities (e.g., EDC-Urea, HOBt) B->I1 D Hot Dissolution in Recrystallization Solvent C->D E Slow Cooling & Crystallization D->E F Filtration & Washing E->F I2 Highly Soluble Impurities (Remain in Mother Liquor) E->I2 G Drying Under Vacuum F->G H High-Purity Pyridazine-3-Carboxamide G->H

Caption: Scalable purification workflow for pyridazine-3-carboxamide.

References

  • BenchChem. (2025).
  • U.S. Department of Justice, Drug Enforcement Administration. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Universidade do Minho Repository. (n.d.).
  • Thieme. (n.d.). Product Class 8: Pyridazines.
  • Google Patents. (1986).
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • SciSpace. (2014). Pyridazin-3(2H)
  • WIPO Patentscope. (2001).
  • Wiley Online Library. (2017). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides.
  • Datapdf.com. (n.d.).
  • MDPI. (2024).
  • Liberty University. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3)
  • SpringerLink. (2003).
  • Polypeptide. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis Methods for Pypyridazine-3-Carboxamide Intermediates

Introduction: The Critical Role of Purity in Pyridazine-based Drug Development The pyridazine moiety is a privileged scaffold in modern medicinal chemistry, with pyridazine-3-carboxamide derivatives being investigated as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyridazine-based Drug Development

The pyridazine moiety is a privileged scaffold in modern medicinal chemistry, with pyridazine-3-carboxamide derivatives being investigated as potent inhibitors and agonists for various biological targets.[1][2] The journey from a promising lead compound to a safe and effective drug is contingent upon the stringent control of its chemical purity at every synthetic step. Intermediates in the synthesis of these active pharmaceutical ingredients (APIs) must be rigorously analyzed to ensure that process-related impurities and potential degradants are identified and controlled. Failure to do so can compromise the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyridazine-3-carboxamide intermediates. As a class, these compounds often exhibit high polarity due to the presence of the nitrogen-rich heterocyclic ring and the carboxamide functional group, posing unique challenges for traditional chromatographic methods.[3][4] We will explore the mechanistic underpinnings of various HPLC techniques, provide field-proven experimental protocols, and present a logical framework for method development and validation in accordance with international regulatory standards.[5][6]

The Analytical Challenge: Physicochemical Properties of Pyridazine Intermediates

Understanding the physicochemical nature of the target analyte is the cornerstone of effective HPLC method development. Pyridazine-3-carboxamide and its precursors, such as pyridazine-3-carboxylic acid, are characterized by several key properties that influence their chromatographic behavior.

PropertyTypical CharacteristicImplication for HPLC Analysis
Polarity HighPoor retention on traditional non-polar stationary phases (e.g., C18).[7]
Aqueous Solubility Generally GoodCompatible with reversed-phase mobile phases, but high aqueous content is needed for elution.[3][4]
Ionization State (pKa) Weakly basic (pyridazine ring) and potentially acidic (e.g., carboxylic acid intermediate).[3]Retention is highly sensitive to mobile phase pH, which can be manipulated to control ionization and improve retention or peak shape.[8]
UV Chromophore StrongThe aromatic pyridazine ring allows for sensitive detection using UV-Vis detectors.[9]

The primary analytical hurdle is achieving sufficient retention and resolution for these polar compounds, which often elute in or near the solvent front in conventional Reversed-Phase Liquid Chromatography (RPLC).[7][10] This guide will compare two primary HPLC modes adept at handling this challenge: modern Reversed-Phase Liquid Chromatography (RPLC) using specialized columns and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Logical Framework for HPLC Method Development

A systematic approach to method development ensures a robust and reliable analytical procedure. The following workflow illustrates the decision-making process when selecting an appropriate HPLC strategy for polar heterocyclic intermediates.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (ATP) (e.g., Purity, Impurity Profile) Screen_RPLC Screen on Polar-Modified Reversed-Phase Column Start->Screen_RPLC Check_Retention Adequate Retention? (k' > 2) Screen_RPLC->Check_Retention Optimize_RPLC Optimize RPLC Method - pH - Gradient - Temperature Check_Retention->Optimize_RPLC Yes Screen_HILIC Screen on HILIC Column Check_Retention->Screen_HILIC No Final_Method Final Optimized Method Optimize_RPLC->Final_Method Check_HILIC Adequate Retention & Peak Shape? Screen_HILIC->Check_HILIC Check_HILIC->Screen_RPLC No (Re-evaluate RPLC options) Optimize_HILIC Optimize HILIC Method - % Organic - Buffer Concentration - Temperature Check_HILIC->Optimize_HILIC Yes Validation Validate per ICH Q2(R1) - Specificity, Linearity, Accuracy - Precision, Robustness Final_Method->Validation Optimize_HILILC Optimize_HILILC Optimize_HILILC->Final_Method

Caption: HPLC method development workflow for polar analytes.

Comparative Analysis of HPLC Modes

Advanced Reversed-Phase Liquid Chromatography (RPLC)

RPLC remains the most widely used technique in pharmaceutical analysis due to its robustness and reproducibility.[9] However, standard C18 columns are prone to "phase collapse" or "dewetting" in the highly aqueous mobile phases required to elute very polar compounds, leading to irreproducible retention times.[11]

The Solution: Polar-Modified Columns Modern RPLC columns overcome this limitation through:

  • Polar-Endcapping: Residual silanol groups are capped with a less hydrophobic, polar group, preventing interaction with basic analytes and improving peak shape.

  • Polar-Embedded Groups: A polar functional group (e.g., amide, carbamate) is incorporated into the alkyl chain, creating a hydration shell around the stationary phase that prevents collapse in high-aqueous mobile phases.

Causality in Method Choices for RPLC:

  • Mobile Phase pH: For an intermediate like pyridazine-3-carboxylic acid, maintaining the mobile phase pH below its pKa (~3-4) will suppress the ionization of the carboxylic acid, rendering it less polar and significantly increasing its retention on the RPLC column.[8][12]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency. However, methanol can offer alternative selectivity for structurally similar impurities.[8]

  • Buffer Selection: Phosphate buffers are excellent for controlling pH in the acidic range (pH 2-3) and are UV transparent above 210 nm, making them ideal for purity analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating compounds that are too polar for RPLC.[13][14] The technique utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[15][16]

Mechanism of Separation: The HILIC retention mechanism is primarily based on the partitioning of the polar analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[17] More polar analytes partition more strongly into this aqueous layer, resulting in greater retention.[15] This is effectively the opposite of RPLC.

Causality in Method Choices for HILIC:

  • Organic Solvent Concentration: In HILIC, the organic solvent (typically acetonitrile) is the weak, eluting solvent. Retention is increased by increasing the percentage of acetonitrile in the mobile phase. A typical starting point is 95% acetonitrile.

  • Aqueous Component & Buffer: A small amount of water is necessary to form the hydrated layer for partitioning. The ionic strength of the buffer (e.g., ammonium formate, ammonium acetate) can significantly impact retention and peak shape by influencing analyte solubility in the aqueous layer and modifying the stationary phase surface.

  • Advantages: HILIC offers superior retention for highly polar compounds and the high organic content of the mobile phase is advantageous for mass spectrometry (MS) detection due to enhanced desolvation efficiency.[17]

  • Challenges: HILIC methods can be sensitive to equilibration times and sample diluent composition. Injecting a sample in a solvent stronger than the mobile phase (e.g., high water content) can cause significant peak distortion.[16]

Performance Comparison: RPLC vs. HILIC

The following table summarizes a hypothetical but realistic performance comparison for the purity analysis of a pyridazine-3-carboxamide intermediate and a key polar impurity.

ParameterAdvanced RPLC MethodHILIC MethodRationale & Commentary
Stationary Phase C18 with Polar-Embedded GroupAmide-bonded SilicaThe polar-embedded phase prevents collapse in high aqueous conditions. The amide phase in HILIC provides excellent selectivity for polar, hydrogen-bonding analytes.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 90:10 Acetonitrile:Water with 10mM Ammonium AcetateB: 50:50 Acetonitrile:Water with 10mM Ammonium AcetateRPLC uses a high aqueous starting condition. HILIC uses a high organic starting condition. Ammonium acetate is a volatile buffer, making the HILIC method MS-compatible.
Retention Factor (k') of Intermediate 2.54.8HILIC provides significantly more retention for the polar intermediate.
Retention Factor (k') of Polar Impurity 0.83.1The polar impurity is poorly retained in RPLC (near void) but well-retained in HILIC, allowing for more accurate quantification.
Resolution (Rs) between peaks 1.83.5The enhanced retention and different selectivity in HILIC lead to superior resolution between the main component and its polar impurity.
Method Robustness HighModerate to HighRPLC methods are generally considered more robust. HILIC can be more sensitive to buffer concentration and water content, requiring careful control.
MS Compatibility GoodExcellentThe higher organic content and volatile buffers used in HILIC are ideal for ESI-MS.

Experimental Protocols

The following protocols are provided as robust starting points for method development. They must be validated to demonstrate suitability for their intended purpose, as outlined in ICH guideline Q2(R1).[18][19]

Protocol 1: Stability-Indicating RPLC Method

This method is designed to provide robust separation of a pyridazine-3-carboxamide intermediate from less polar and moderately polar impurities.

1. Chromatographic System & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 50
    17.0 95
    19.0 95
    19.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

2. System Suitability Testing (SST):

  • Procedure: Make five replicate injections of a standard solution.

  • Acceptance Criteria (as per ICH guidelines[6]):

    • Tailing Factor (T): ≤ 1.5 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%.

    • Theoretical Plates (N): ≥ 5000 for the main peak.

Protocol 2: HILIC Method for Highly Polar Species

This method is ideal when RPLC fails to provide adequate retention for the main analyte or key polar impurities.

1. Chromatographic System & Conditions:

  • HPLC System: Waters ACQUITY UPLC H-Class or equivalent, with a DAD.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.0 with formic acid.

  • Gradient Program:

    Time (min) %B
    0.0 5
    8.0 40
    9.0 40
    9.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 1 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water. (Critical: Sample solvent must be similar to the initial mobile phase to avoid peak distortion).

2. System Suitability Testing (SST):

  • Procedure: Make five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.8 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.5%.

    • Theoretical Plates (N): ≥ 7500 for the main peak.

Ensuring Method Specificity: The Role of Forced Degradation

A purity method must be stability-indicating , meaning it can separate the intact analyte from its degradation products.[20][21] This is a core requirement of regulatory bodies and is established through forced degradation (stress testing) studies.[22]

ForcedDegradation cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples (Target ~5-20% degradation) Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Stressed_Samples Thermal Thermal (e.g., 80°C, solid state) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B light exposure) Photo->Stressed_Samples DS Drug Substance Intermediate DS->Acid DS->Base DS->Oxidation DS->Thermal DS->Photo HPLC_Analysis Analyze by Proposed HPLC Method Stressed_Samples->HPLC_Analysis Peak_Purity Assess Peak Purity (DAD / MS) HPLC_Analysis->Peak_Purity Peak_Purity->HPLC_Analysis Resolution Inadequate? Optimize Method

Caption: Workflow for a forced degradation study.

The goal is to achieve modest degradation (5-20%) to ensure that the analytical method can resolve the resulting degradants from the main peak and from each other. Peak purity analysis using a DAD or MS detector is essential to confirm that the parent peak is spectrally pure under all stress conditions.

Conclusion

The selection of an appropriate HPLC method for the purity analysis of pyridazine-3-carboxamide intermediates is dictated by their inherent polarity. While advanced RPLC methods using polar-modified columns offer a robust and familiar platform, HILIC presents a superior alternative for retaining and resolving highly polar analytes and impurities that are intractable by RPLC.

A successful analytical strategy begins with an understanding of the analyte's physicochemical properties, proceeds through a logical method development workflow, and culminates in a fully validated, stability-indicating method. By carefully considering the principles of both RPLC and HIC, and by rigorously validating the final procedure according to ICH guidelines, researchers and drug developers can ensure the quality and consistency of these critical pharmaceutical intermediates.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Available at: [Link]

  • Kumar, A., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]

  • Cabrera, A. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afiniseg Group. Available at: [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Neto, A. J. C., et al. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridazine-3-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]

  • Bentamra, R. S. T., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available at: [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • G.S.C., S., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]

  • Horton, D. A., et al. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Chen, J., et al. (2017). Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Technical Comparison of Ionization Modalities for the Structural Characterization of N-methylpyridazine-3-carboxamide

Executive Summary This guide provides a comparative analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry for the characterization of N-methylpyridazine-3-carboxamide . This compound re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry for the characterization of N-methylpyridazine-3-carboxamide .

This compound represents a critical pharmacophore in drug discovery, often serving as a scaffold for kinase inhibitors and CNS-active agents. However, its structural elucidation is complicated by the existence of positional isomers (e.g., N-methylpyrazine-2-carboxamide, N-methylnicotinamide).

Key Finding: While ESI-MS/MS is superior for high-throughput screening and biological matrix quantitation due to soft ionization and sensitivity, EI-MS remains the gold standard for structural confirmation and isomer differentiation due to its ability to induce diagnostic ring-cleavage fragmentation.

Structural Context & Theoretical Fragmentation

To interpret the mass spectra, one must understand the lability of the diazine ring versus the exocyclic amide.

  • Compound: N-methylpyridazine-3-carboxamide

  • Formula:

    
    
    
  • Exact Mass: 137.0589

  • Key Structural Features:

    • 1,2-Diazine Ring: Contains a weak N-N single bond, susceptible to extrusion of molecular nitrogen (

      
      , 28 Da).
      
    • Secondary Amide: The N-methylcarboxamide side chain undergoes characteristic

      
      -cleavage.
      
Predicted Fragmentation Pathways[1][2]
  • Amide Cleavage (Pathway A): Loss of the methylamino radical (

    
    ) or neutral methylamine, generating a pyridazine acylium ion.
    
  • Diazine Collapse (Pathway B): Extrusion of

    
     from the ring, a reaction highly specific to pyridazines (1,2-diazines) compared to pyrazines (1,4-diazines) or pyridines.
    

Comparative Analysis: EI vs. ESI-CID

This section compares the two primary ionization modalities.

Table 1: Performance Comparison Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion Species Radical Cation (

, m/z 137)
Protonated Molecule (

, m/z 138)
fragmentation Richness High (In-source)Low (Requires MS/MS)
Isomer Differentiation Excellent (Distinct fingerprint)Moderate (Requires optimized collision energy)
Sensitivity Nanogram rangePicogram/Femtogram range
Application Impurity Profiling, Synthesis QCPK/PD Studies, Biological Matrices
Detailed Mechanistic Insight

1. EI-MS (70 eV): The Structural Fingerprint In EI, the molecular ion (


, m/z 137) is often observed but with low intensity. The high internal energy drives rapid fragmentation.
  • Diagnostic Fragment (m/z 79): Formed by the loss of the amide group (

    
    , 58 Da).
    
  • Ring Contraction (m/z 53): Subsequent loss of

    
     or 
    
    
    
    from the destabilized ring.
  • Differentiation: The presence of a strong signal corresponding to

    
     loss (M-28) is unique to the pyridazine core, distinguishing it from N-methylnicotinamide.
    

2. ESI-MS/MS (CID): The Quantitative Transition ESI produces a stable


 at m/z 138. Fragmentation must be induced by collision with an inert gas (Collision Induced Dissociation).
  • Primary Transition (138

    
     108):  Loss of methylamine (
    
    
    
    , 31 Da) to form the acylium cation.
  • Secondary Transition (108

    
     80):  Loss of CO (28 Da) to form the pyridazinium cation.
    
  • Note: The "Soft" nature of ESI preserves the N-N bond more effectively than EI, making the "Ring Collapse" fragments less abundant unless high collision energies (>35 eV) are applied.

Mechanistic Visualization

The following diagrams illustrate the fragmentation logic and the recommended experimental workflow.

Diagram 1: Fragmentation Pathways (ESI-MS/MS Focus)

FragmentationPath Parent Precursor Ion [M+H]+ m/z 138 Acylium Acylium Cation (Pyridazine-3-CO+) m/z 108 Parent->Acylium Loss of CH3NH2 (-31 Da) Primary Quant Transition Desmethyl Desmethyl Cation (Amide intact) m/z 124 Parent->Desmethyl Loss of CH2/CH3 (-14/15 Da) Minor Pathway Pyridazinium Pyridazinium Cation (C4H5N2+) m/z 80 Acylium->Pyridazinium Loss of CO (-28 Da) Confirming Ion RingOpen Ring Opening (C4H5+) m/z 52 Pyridazinium->RingOpen Loss of N2 (-28 Da) High CE Only

Figure 1: Proposed ESI-CID fragmentation pathway for N-methylpyridazine-3-carboxamide. The 138 > 108 transition is the most stable for quantitation.

Diagram 2: Method Development Workflow

Workflow cluster_Screen Step 1: Purity & ID cluster_Quant Step 2: Sensitivity Sample Sample (Synthesis/Biofluid) GCMS GC-EI-MS (Full Scan) Sample->GCMS High Conc. LCMS LC-ESI-MS/MS (MRM Mode) Sample->LCMS Trace Conc. LibMatch Library Match (NIST/Wiley) GCMS->LibMatch Opt Optimize CE (15-40 eV) LCMS->Opt

Figure 2: Decision matrix for selecting the ionization mode based on analytical goals (Identification vs. Quantitation).

Experimental Protocol

This protocol is designed to be self-validating. The use of a "Confirming Ion" in the MRM transition ensures that the signal is not an isobaric interference.

A. Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg of N-methylpyridazine-3-carboxamide in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

B. ESI-MS/MS Parameters (Triple Quadrupole)
  • Polarity: Positive (

    
    )
    
  • Capillary Voltage: 3.5 kV

  • Source Temp: 350°C

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amide).

MRM Transitions Table:

Precursor (m/z)Product (m/z)Collision Energy (eV)RoleDwell Time (ms)
138.1 108.0 15 - 20 Quantifier 50
138.180.030 - 35Qualifier 150
138.153.045Qualifier 250

Note: The transition 138 > 108 corresponds to the neutral loss of methylamine (


). This is chemically logical and provides the highest intensity.
C. EI-GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet: 250°C, Split 10:1.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Scan Range: m/z 40–200.

  • Validation: Look for the molecular ion at m/z 137. If m/z 137 is absent but m/z 107/79 are present, lower the inlet temperature to prevent thermal degradation.

References

  • NIST Mass Spectrometry Data Center. Pyridazine Fragmentation Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for amide -cleavage mechanisms).
  • Holčapek, M., et al. (2010). Structural analysis of nitrogen-containing heterocyclic compounds by mass spectrometry. Journal of Chromatography A. [Link]

  • Bowie, J. H. (1973). Electron impact studies of diazines. Australian Journal of Chemistry. (Foundational work on diazine ring contraction and loss).
Validation

A Comparative Benchmarking Guide to Allosteric TYK2 Potency: Deucravacitinib (BMS-986165) as the Archetype

In the landscape of targeted therapies for immune-mediated diseases, the advent of allosteric kinase inhibitors represents a paradigm shift. This guide provides an in-depth technical comparison of allosteric Tyrosine Kin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapies for immune-mediated diseases, the advent of allosteric kinase inhibitors represents a paradigm shift. This guide provides an in-depth technical comparison of allosteric Tyrosine Kinase 2 (TYK2) inhibitors, benchmarking their potency against the first-in-class approved therapeutic, Deucravacitinib (BMS-986165). We will delve into the mechanistic underpinnings of allosteric TYK2 inhibition, provide detailed experimental protocols for potency determination, and present a comparative analysis of Deucravacitinib against other emerging allosteric TYK2 inhibitors.

The Dawn of Allosteric TYK2 Inhibition: A New Frontier in Precision Medicine

TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of inflammatory signaling pathways, particularly those involving interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs)[1][2]. Dysregulation of these pathways is central to the pathophysiology of numerous autoimmune disorders, including psoriasis, psoriatic arthritis, and lupus[3][4].

Traditional JAK inhibitors competitively target the highly conserved ATP-binding site within the catalytic (JH1) domain of the kinase. This approach, while effective, can lead to off-target effects due to the structural similarity across the JAK family (JAK1, JAK2, JAK3, and TYK2). Deucravacitinib ushered in a new era by being the first oral, allosteric TYK2 inhibitor to gain FDA approval[5][6]. Its innovative mechanism involves binding to the regulatory pseudokinase (JH2) domain of TYK2[7][6]. This allosteric modulation locks the enzyme in an inactive conformation, thereby preventing its activation and downstream signaling[7]. This unique mode of action confers remarkable selectivity for TYK2, minimizing the risk of adverse events associated with broader JAK inhibition[8][9].

This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to benchmark the potency of novel allosteric TYK2 inhibitors against the trailblazing Deucravacitinib.

Visualizing the TYK2 Signaling Axis and Allosteric Inhibition

To appreciate the significance of allosteric TYK2 inhibition, it is crucial to understand the signaling cascade it modulates.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK2 / JAK1 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Gene_Transcription Gene Transcription (Inflammation) pSTAT->Gene_Transcription Translocation Deucravacitinib Deucravacitinib (Allosteric Inhibitor) Deucravacitinib->TYK2 Allosteric Inhibition

Caption: TYK2 Signaling Pathway and Allosteric Inhibition.

Comparative Potency of Allosteric TYK2 Inhibitors

The following table summarizes the reported potency of Deucravacitinib and other notable allosteric TYK2 inhibitors in key biochemical and cellular assays. This data provides a quantitative benchmark for evaluating novel compounds.

CompoundTarget/AssayIC50/Kd (nM)Reference(s)
Deucravacitinib (BMS-986165) TYK2 JH2 Binding (Probe Displacement)0.2 (IC50)[9]
TYK2 JH2 Binding0.02 (Ki)[3]
IL-12/IFN-γ Production (Human Whole Blood)5 (IC50)[10]
IL-23 Signaling (Cellular Assay)2-19 (IC50 range)[9]
IFN-α Signaling (Cellular Assay)2-19 (IC50 range)[9]
NDI-034858 (TAK-279) TYK2 JH2 Binding<0.2 (Kd)[5]
IL-12 pSTAT4 (PBMCs)6.7 (IC50)[11]
IFN-α CXCL10 Production (Human Whole Blood)22 (IC50)[11]
IL-23 pSTAT3 (TH17 cells)3.7 (IC50)[11]
ESK-001 IFN-α Signaling (Human Whole Blood)104 (IC50)[4][12]
IL-12 Signaling (Human Whole Blood)149 (IC50)[4][12]

Experimental Protocols for Benchmarking Allosteric Potency

The following section provides detailed, step-by-step methodologies for three critical assays to determine the allosteric potency of TYK2 inhibitors.

Biochemical Assay: TYK2 JH2 Domain Binding via Fluorescence Polarization

This assay directly measures the binding affinity of a test compound to the allosteric JH2 domain of TYK2. The principle lies in the displacement of a fluorescently labeled probe from the JH2 domain by a competing inhibitor, leading to a decrease in fluorescence polarization.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - TYK2 JH2 Protein - Fluorescent Probe - Test Compound Dilutions - Assay Buffer Start->Prepare_Reagents Dispense_Compound Dispense Test Compound and Controls into 384-well Plate Prepare_Reagents->Dispense_Compound Add_Protein_Probe Add TYK2 JH2 Protein and Fluorescent Probe Mixture Dispense_Compound->Add_Protein_Probe Incubate Incubate at Room Temperature (e.g., 60 minutes) Add_Protein_Probe->Incubate Read_FP Read Fluorescence Polarization (Ex/Em appropriate for probe) Incubate->Read_FP Analyze_Data Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 Read_FP->Analyze_Data End End Analyze_Data->End

Caption: Fluorescence Polarization Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human TYK2 JH2 protein in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentration should be optimized, but a starting point of 5 nM is recommended[4].

    • Prepare a working solution of a suitable fluorescent probe (tracer) that binds to the TYK2 JH2 domain in the same assay buffer. The concentration should be close to its Kd for the JH2 domain to ensure a robust signal[13].

    • Prepare a serial dilution of the test compound and control inhibitors (e.g., Deucravacitinib) in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid interference[1].

  • Assay Procedure:

    • In a 384-well, low-volume, black microplate, add a small volume (e.g., 5 µL) of the diluted test compounds or controls.

    • Add an equal volume (e.g., 5 µL) of the TYK2 JH2 protein solution to each well, except for the "no enzyme" control wells.

    • Add an equal volume (e.g., 5 µL) of the fluorescent probe solution to all wells.

    • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light[4].

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the chosen fluorophore.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (high polarization) and "no enzyme" (low polarization) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of IFN-α-induced STAT1 Phosphorylation by Flow Cytometry

This assay assesses the functional consequence of TYK2 inhibition in a cellular context by measuring the phosphorylation of STAT1, a key downstream signaling molecule in the Type I IFN pathway.

Step-by-Step Methodology:

  • Cell Preparation and Treatment:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Resuspend the PBMCs in a suitable cell culture medium and pre-incubate with serial dilutions of the test compound or controls for 30-60 minutes at 37°C.

    • Stimulate the cells with recombinant human IFN-α (e.g., 1000 IU/mL) for 15-30 minutes at 37°C[2].

  • Cell Fixation and Permeabilization:

    • Fix the cells by adding a formaldehyde-based fixation buffer.

    • Permeabilize the cells by adding ice-cold methanol and incubating on ice. This step is crucial for allowing the antibody to access the intracellular phosphorylated STAT1[14].

  • Immunostaining:

    • Wash the permeabilized cells with staining buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with a fluorescently labeled antibody specific for phosphorylated STAT1 (pY701). It is also recommended to co-stain with antibodies against cell surface markers (e.g., CD3, CD14) to gate on specific immune cell populations.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the cell population of interest (e.g., lymphocytes or monocytes).

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT1 signal for each sample.

    • Calculate the percent inhibition of STAT1 phosphorylation for each compound concentration relative to the IFN-α-stimulated and unstimulated controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

Cellular Assay: Inhibition of IL-12-induced IFN-γ Production by ELISA

This functional assay measures the ability of a TYK2 inhibitor to block the production of the pro-inflammatory cytokine IFN-γ by immune cells in response to IL-12 stimulation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Isolate PBMCs as described previously.

    • Plate the PBMCs in a 96-well culture plate and pre-incubate with serial dilutions of the test compound or controls for 1-2 hours at 37°C.

    • Stimulate the cells with recombinant human IL-12 (e.g., 10 ng/mL). It is common to co-stimulate with IL-18 (e.g., 10 ng/mL) to enhance IFN-γ production.

    • Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Sample Collection and ELISA:

    • Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

    • Quantify the concentration of IFN-γ in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions[15][16]. This typically involves incubating the supernatant in an antibody-coated plate, followed by the addition of a detection antibody and a substrate for colorimetric detection.

  • Data Analysis:

    • Generate a standard curve using the provided IFN-γ standards.

    • Determine the concentration of IFN-γ in each sample by interpolating from the standard curve.

    • Calculate the percent inhibition of IFN-γ production for each compound concentration relative to the stimulated and unstimulated controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

Conclusion: The Evolving Landscape of TYK2 Inhibition

Deucravacitinib has set a high bar for allosteric TYK2 inhibitors, demonstrating a remarkable combination of potency, selectivity, and clinical efficacy. As new allosteric inhibitors like NDI-034858 and ESK-001 progress through clinical development, the methodologies outlined in this guide will be indispensable for conducting rigorous head-to-head comparisons. By employing these standardized and validated assays, researchers can accurately benchmark the potency of their novel compounds and contribute to the advancement of this exciting new class of therapeutics for autoimmune and inflammatory diseases. The continued exploration of the TYK2 pseudokinase domain as a therapeutic target holds immense promise for the development of even more refined and effective treatments for patients in need.

References

  • Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy, 11(5), 1765–1778. [Link]

  • Burke, J. R., et al. (2019). Deucravacitinib (BMS-986165), an Oral, Selective, Allosteric TYK2 Inhibitor, in Patients with Moderate to Severe Psoriasis: Rationale, Study Design, and Results of a Phase 2 Trial. The New England Journal of Medicine, 381(22), 2113–2123. [Link]

  • Schrödinger. Design of a highly selective, allosteric, picomolar TYK2 inhibitor using novel FEP+ strategies. [Link]

  • The Chemical Probes Portal. DEUCRAVACITINIB. [Link]

  • ResearchGate. Newly derived in vitro whole blood IC 50 values for deucravacitinib and JAK 1/2/3 inhibitors. [Link]

  • Nimbus Therapeutics. (2022). Characterization of pharmacokinetics, pharmacodynamics, tolerability and clinical activity in Phase I studies of the novel allosteric tyrosine kinase 2 (TYK2) inhibitor NDI-034858. [Link]

  • PubMed. A novel modification of a flow cytometric assay of phosphorylated STAT1 in whole blood lymphocytes for rapid detection of interferon-alpha signal in vivo. [Link]

  • BPS Bioscience. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. [Link]

  • Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design. Clinical and Translational Science. [Link]

  • The Discovery Process of TAK-279 and the Deep Logic Behind its Acquisition by Takeda. Pharma's Notebook. [Link]

  • Weldon Biotech. Human IFN gamma ELISA. [Link]

  • JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules. ACS Medicinal Chemistry Letters. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. deucravacitinib. [Link]

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Journal of Translational Autoimmunity. [Link]

  • bioworlde. Human IFN gamma ELISA Kit User Manual. [Link]

  • PubChem. Deucravacitinib. [Link]

  • Alumis. (2022). Pharmacokinetic and Pharmacodynamic Characteristics of ESK-001, an Oral Allosteric TYK2 inhibitor, in Phase 1 Healthy Volunteer Trials. [Link]

  • ResearchGate. Chemical structure of ESK-001 binding to the JH2 domain of tyrosine kinase 2 (TYK2). [Link]

  • Alumis. (2024). ESK-001, an allosteric TYK2 inhibitor, maximally suppresses type I interferon, a therapeutic pathway central to SLE and CLE. [Link]

  • BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. [Link]

  • PubMed. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design. [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. [Link]

  • Boster Bio. Flow Cytometry Protocol: Step-by-Step Guide for FACS Analysis. [Link]

  • Bristol Myers Squibb. (2020). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. [Link]

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

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Comparative

A Senior Application Scientist's Guide to Qualifying Reference Standards for the Analysis of 6-amino-N-methylpyridazine-3-carboxamide

Introduction In the landscape of pharmaceutical research and development, the pyridazine nucleus is a cornerstone of many biologically active molecules, recognized for its role in a wide spectrum of pharmacological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the pyridazine nucleus is a cornerstone of many biologically active molecules, recognized for its role in a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer applications.[1][2] The compound 6-amino-N-methylpyridazine-3-carboxamide, a member of this important class, represents a molecule of interest for which rigorous analytical control is paramount. The reliability of any quantitative analysis, impurity profiling, or stability study hinges directly on the quality of the reference standard used.

This guide provides a comprehensive framework for researchers, analytical chemists, and drug development professionals on the selection, characterization, and comparison of reference standards for 6-amino-N-methylpyridazine-3-carboxamide. As official primary standards from pharmacopeias are often unavailable for novel research compounds, this document details the necessary steps to qualify a lot of material as an in-house primary or secondary reference standard. We will explore the causality behind the selection of analytical techniques, provide self-validating experimental protocols, and present comparative data to ensure the integrity of analytical results.

The Reference Standard Landscape: Selection and Strategy

The foundation of accurate measurement is a reference standard of known identity, purity, and potency. For a compound like 6-amino-N-methylpyridazine-3-carboxamide, which may not have an established monograph in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), the onus falls on the analytical laboratory to procure a high-purity chemical and perform comprehensive characterization.

Types of Reference Standards:

  • Primary Reference Standard: A substance that has been shown by an extensive set of analytical tests to be authentic material of high purity. Its value is accepted without reference to other standards.

  • Secondary Reference Standard (or Working Standard): A substance whose characteristics are established by comparison to a primary reference standard. It is used for routine laboratory analysis.

The typical workflow involves purchasing the highest purity grade available from a reputable chemical supplier and initiating a rigorous qualification process to establish it as the in-house Primary Reference Standard. It is crucial to note that some suppliers of research chemicals do not provide detailed analytical data, making independent verification essential.

Comprehensive Qualification of an In-House Primary Standard

The qualification of a candidate material to serve as a primary reference standard is a multi-faceted process. It requires orthogonal analytical techniques to unequivocally confirm its identity, and quantitatively determine its purity and potency.

Workflow for Reference Standard Qualification

The following diagram outlines the logical flow for the comprehensive characterization of a candidate reference standard.

G cluster_0 Candidate Material cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profile cluster_3 Potency Assignment cluster_4 Qualified Standard Candidate High-Purity Batch of 6-amino-N-methylpyridazine-3-carboxamide MS Mass Spectrometry (Molecular Weight) Candidate->MS Identity NMR NMR Spectroscopy (Structure Confirmation) Candidate->NMR Identity FTIR FTIR Spectroscopy (Functional Groups) Candidate->FTIR Identity HPLC HPLC-UV (Organic Impurities) Candidate->HPLC Purity GCHS GC-HS (Residual Solvents) Candidate->GCHS Purity KF Karl Fischer (Water Content) Candidate->KF Purity ROI Residue on Ignition (Inorganic Impurities) Candidate->ROI Purity PrimaryStd Qualified Primary Reference Standard MS->PrimaryStd Final Qualification NMR->PrimaryStd Final Qualification FTIR->PrimaryStd Final Qualification MassBalance Mass Balance Calculation (Assigns Final Potency) HPLC->MassBalance GCHS->MassBalance KF->MassBalance ROI->MassBalance MassBalance->PrimaryStd Final Qualification

Caption: Workflow for qualifying an in-house primary reference standard.

Identity Confirmation

A. Mass Spectrometry (MS) The initial step is to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for its ability to provide an accurate mass measurement, which can corroborate the elemental composition.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 10 µg/mL solution of the candidate standard in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Chromatography:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI+):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Expected Ion: The protonated molecule [M+H]⁺ for 6-amino-N-methylpyridazine-3-carboxamide (C₆H₈N₄O, Exact Mass: 152.07) should be observed at m/z 153.0771.[3]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired and interpreted to confirm the connectivity of all atoms.

Expected ¹H and ¹³C NMR Chemical Shifts While specific experimental data for this exact molecule is not widely published, expected shifts can be inferred from data on similar pyridazine and amide structures.[4][5]

  • ¹H NMR (in DMSO-d₆): Protons on the pyridazine ring would appear in the aromatic region (~7.0-8.5 ppm). The N-methyl protons would be a singlet or doublet (if coupled to the amide N-H) around 2.7-3.0 ppm. The amino (-NH₂) protons and the amide (-NH-) proton would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

  • ¹³C NMR (in DMSO-d₆): Carbonyl carbon (~165-170 ppm), aromatic carbons of the pyridazine ring (~120-160 ppm), and the N-methyl carbon (~26 ppm).

C. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the presence of key functional groups.

  • Expected Peaks:

    • ~3400-3200 cm⁻¹: N-H stretching (from both amino and amide groups).

    • ~1680-1640 cm⁻¹: C=O stretching (Amide I band).

    • ~1600-1450 cm⁻¹: C=C and C=N stretching from the pyridazine ring.

Purity Determination by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the gold standard for assessing the purity of organic compounds and separating the main component from process-related impurities and degradation products.[6][7]

Experimental Protocol: HPLC Purity Method

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: High-resolution C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %B
      0 5
      25 60
      30 95
      35 95
      35.1 5

      | 40 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated using the area percent method. All peaks with an area greater than 0.05% of the main peak area should be reported.

Potency Assignment via Mass Balance

The potency (or assay value) of the reference standard is not simply its purity by HPLC. It is a more complete measure of the pure substance content, calculated by subtracting all significant impurities.

Assay (%) = 100% - % Organic Impurities (by HPLC) - % Water (by Karl Fischer) - % Residual Solvents (by GC-HS) - % Inorganic Content (by Residue on Ignition)

  • Water Content: Determined by Karl Fischer titration, a highly specific and accurate method for water quantification.

  • Residual Solvents: Analyzed using Headspace Gas Chromatography (GC-HS) with Flame Ionization Detection (FID), which can detect and quantify volatile organic solvents from the synthesis process.

  • Inorganic Content: Measured by Residue on Ignition (ROI), which determines the amount of non-volatile inorganic material.

Comparison of Reference Standard Lots

Once a primary standard is qualified, it can be used to assess other materials. This is common when qualifying a new batch of material as a secondary standard or comparing a potential standard from an alternative supplier.

The following table presents a hypothetical comparison between two different lots of 6-amino-N-methylpyridazine-3-carboxamide, with Lot A being the qualified in-house primary standard.

ParameterLot A (Primary Standard)Lot B (Candidate)MethodAcceptance Criteria for Lot B
Appearance White to Off-White SolidConformsVisualConforms to Primary Standard
Identity (MS, NMR) Conforms to StructureConforms to StructureLC-MS, NMRSpectrum matches Primary Std
Purity (HPLC) 99.85%99.52%HPLC-UV≥ 99.5%
Largest Impurity 0.08%0.15% (at RRT 1.2)HPLC-UV≤ 0.2%
Total Impurities 0.15%0.48%HPLC-UV≤ 0.5%
Water Content 0.10%0.35%Karl Fischer≤ 0.5%
Residual Solvents <0.05%<0.05%GC-HS≤ 0.5% Total
Residue on Ignition <0.05%<0.05%Gravimetric≤ 0.1%
Assigned Potency 99.7% 99.1% Mass BalanceReport Value

Analysis: Lot B meets all pre-defined acceptance criteria. Its identity is confirmed against the primary standard. While its purity is slightly lower, it is well within acceptable limits for use as a secondary or working standard. Its assigned potency of 99.1% must be used in all calculations for quantitative analysis to ensure accuracy.

Traceability of Reference Standards

Establishing a clear chain of traceability is crucial for data integrity and regulatory compliance. The in-house primary standard serves as the anchor for all subsequent analytical work.

G cluster_0 Highest Authority cluster_1 In-House Qualification cluster_2 Routine Use USP Pharmacopeial Standard (e.g., USP, EP) (If Available) Primary In-House Primary Standard (Fully Characterized, Lot A) USP->Primary Ideally traced to, often not possible Secondary Secondary / Working Standard (Qualified vs. Primary, Lot B) Primary->Secondary Comparison & Qualification Working Working Solutions (Prepared from Secondary Std) Secondary->Working Daily Preparation

Caption: Hierarchical traceability chain for analytical reference standards.

Potential Impurities and Related Substances

A robust analytical method must be able to separate the main compound from potential impurities. Understanding the synthetic pathway and chemical stability of the molecule allows for a proactive approach to impurity identification.[8][9]

Impurity NamePotential OriginStructure
6-Aminopyridazine-3-carboxylic acid Starting material/HydrolysisA pyridazine ring with an amino group at C6 and a carboxylic acid at C3.
Methyl 6-aminopyridazine-3-carboxylate Synthetic IntermediateA pyridazine ring with an amino group at C6 and a methyl ester at C3.[10]
6-Aminopyridazine-3-carboxamide Incomplete N-methylationA pyridazine ring with an amino group at C6 and a primary amide (-CONH₂) at C3.[11]
Isomeric Impurities Synthesis side-reactionse.g., N-methylation occurring on the pyridazine ring nitrogen instead of the amide.

The developed HPLC method should be validated for specificity to demonstrate that it can resolve the main peak from these and other potential impurities.

Conclusion

The qualification of a reference standard for a research compound like 6-amino-N-methylpyridazine-3-carboxamide is a foundational activity that underpins the reliability of all subsequent analytical data. It is a systematic process that relies on the expert application of orthogonal analytical techniques to confirm identity and assign a precise potency value. By establishing a well-characterized in-house primary standard, laboratories can ensure a high degree of confidence in their results, create a traceable hierarchy for working standards, and build a robust data package for research, development, and regulatory purposes. This guide provides the scientific rationale and practical methodologies to achieve these critical objectives.

References

  • 6-amino-N-methylpyridine-3-carboxamide - C7H9N3O | CSSB00000718506 . Chemspace. Available from: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. Available from: [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate . ResearchGate. Available from: [Link]

  • 6-amino-N,N-dimethylpyridazine-3-carboxamide | C7H10N4O | CID 62154837 . PubChem. Available from: [Link]

  • 6-amino-n-methylpyridine-3-carboxamide (C7H9N3O) . PubChemLite. Available from: [Link]

  • 3-Pyridinecarboxamide, N-methyl-6-(methylamino)- | C8H11N3O | CID 188803 . PubChem. Available from: [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations . MDPI. Available from: [Link]

  • N-methyl-4-{[2-(methylsulfonyl)phenyl]amino}-6-[(pyridin-2-yl)amino]pyridazine-3-carboxamide . PubChem. Available from: [Link]

  • 6-amino-n-methylpyridazine-3-carboxamide (C6H8N4O) . PubChemLite. Available from: [Link]

  • 6-amino-4-methylpyridine-3-carboxamide hydrochloride (C7H9N3O) . PubChemLite. Available from: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate . ResearchGate. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold . SAR Publication. Available from: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . MDPI. Available from: [Link]

  • Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients . Agilent. Available from: [Link]

  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors . Universidad de Granada. Available from: [Link]

  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin . PMC - NIH. Available from: [Link]

  • Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors . PubMed. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Reproducible STAT3 Phosphorylation Inhibition Assays

For researchers, scientists, and drug development professionals dedicated to modulating the STAT3 signaling pathway, the ability to reliably measure the inhibition of STAT3 phosphorylation is paramount. The reproducibili...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to modulating the STAT3 signaling pathway, the ability to reliably measure the inhibition of STAT3 phosphorylation is paramount. The reproducibility of these assays underpins the validity of screening campaigns, the characterization of lead compounds, and the fundamental understanding of cellular signaling. This guide provides an in-depth comparison of common assay formats, delves into the critical factors governing their reproducibility, and offers detailed, field-proven protocols to empower you with robust and reliable data.

The Central Role of STAT3 and the Challenge of Assay Reproducibility

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial cytoplasmic transcription factor that, upon activation, plays a pivotal role in a myriad of cellular processes, including cell proliferation, survival, differentiation, and immune responses.[1] The canonical activation of STAT3 is triggered by a diverse array of cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF).[1] This activation cascade culminates in the phosphorylation of a critical tyrosine residue at position 705 (Tyr705), an event primarily mediated by Janus kinases (JAKs).[1][2] This phosphorylation event is the linchpin of STAT3 activation, inducing its homodimerization, subsequent translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression.[3]

Given that constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers and inflammatory diseases, it has emerged as a high-value target for therapeutic intervention.[1][4] Consequently, the accurate and reproducible measurement of STAT3 phosphorylation is a cornerstone of drug discovery efforts in this space.

However, ensuring the reproducibility of STAT3 phosphorylation inhibition assays is a significant challenge. Variability can arise from a multitude of sources, including the biological system itself, the choice of assay technology, and subtle deviations in experimental execution.[5][6] This guide will dissect these challenges and provide a framework for generating high-quality, reproducible data.

STAT3 Signaling Pathway: A Visual Overview

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor JAK JAK receptor->JAK Activation STAT3_inactive STAT3 (Inactive Monomer) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_p pSTAT3 (Tyr705) (Active Dimer) STAT3_inactive->STAT3_p Dimerization STAT3_dimer_nuc pSTAT3 Dimer STAT3_p->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene Target Gene Transcription DNA->Gene ligand Cytokine/ Growth Factor ligand->receptor Binding inhibitor STAT3 Inhibitor inhibitor->JAK inhibitor->STAT3_p Inhibition

Caption: Canonical STAT3 signaling pathway and points of therapeutic intervention.

Comparative Analysis of Core Assay Technologies

The choice of assay technology is a critical determinant of experimental throughput, sensitivity, and the nature of the data obtained. Here, we compare the most common methods for quantifying STAT3 phosphorylation.

Assay TechnologyPrincipleKey AdvantagesKey DisadvantagesThroughputCost per Sample
Western Blot Size-based separation of proteins followed by antibody-based detection of total and phosphorylated STAT3.[7]Provides information on protein size and specificity; considered a "gold standard" for validation.[8][9]Low throughput, semi-quantitative, labor-intensive, requires larger sample amounts.[10]LowModerate
ELISA Capture of total STAT3 and detection of the phosphorylated form using specific antibodies in a plate-based format.[11]High throughput, quantitative, good sensitivity.[12]Can be prone to antibody cross-reactivity, provides a bulk population average.HighLow to Moderate
Flow Cytometry Intracellular staining with fluorescently labeled antibodies to detect phosphorylated STAT3 at the single-cell level.[13][14]High throughput, single-cell resolution, allows for multiplexing with other markers.[10]Requires specialized equipment and expertise, protocol optimization can be complex.[15]HighModerate to High
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled probes binding to STAT3, useful for screening inhibitors of protein-protein or protein-DNA interactions.[16]Homogeneous (no-wash) format, suitable for high-throughput screening (HTS).[16]Indirect measure of phosphorylation, requires purified components for assay development.Very HighLow
AlphaScreen™ A bead-based proximity assay where binding of antibody-coated beads to phosphorylated STAT3 generates a chemiluminescent signal.[17]Homogeneous format, highly sensitive, amenable to HTS.[17]Can be susceptible to interference from colored compounds, requires specialized reader.Very HighModerate

Achieving Reproducibility: A Deep Dive into Best Practices

Reproducibility is not a matter of chance; it is the result of meticulous planning and execution. The following sections detail the critical control points in any STAT3 phosphorylation assay.

The Foundation: Cell Culture and Treatment

Inconsistent cell culture practices are a primary source of experimental variability. To mitigate this, adhere to the following principles:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and rule out cross-contamination.

  • Passage Number: Use cells within a consistent and limited passage number range to avoid phenotypic drift.

  • Consistent Culture Conditions: Maintain uniformity in media composition, serum batches, cell density, and time from the last passage.

  • Stimulation and Inhibition:

    • Optimize the concentration and duration of cytokine/growth factor stimulation to achieve a robust and reproducible phosphorylation window.

    • For inhibitor studies, carefully determine the optimal pre-incubation time and concentration range.

    • Ensure consistent vehicle (e.g., DMSO) concentrations across all wells, including controls.

The Critical First Step: Cell Lysis and Protein Extraction

The goal of cell lysis is to efficiently extract proteins while preserving their phosphorylation state.[5]

  • Temperature Control: Perform all lysis steps on ice or at 4°C to minimize the activity of endogenous proteases and phosphatases.[5][18]

  • Lysis Buffer Composition:

    • Detergents: Use appropriate detergents (e.g., NP-40, RIPA) to effectively solubilize cellular membranes. Be aware that harsh detergents like those in RIPA buffer can sometimes lead to the loss of certain proteins in the insoluble fraction.[6]

    • Inhibitor Cocktails: Always supplement your lysis buffer with a broad-spectrum cocktail of protease and phosphatase inhibitors immediately before use.[5][6][18]

  • Harvesting Adherent Cells: Whenever possible, lyse adherent cells directly on the plate to avoid the stress and potential artifacts introduced by mechanical scraping.[18]

Workflow for Robust Sample Preparation

Sample_Prep_Workflow start Start: Cultured Cells treatment Stimulation/Inhibition (e.g., IL-6, Inhibitor) start->treatment wash Wash with ice-cold PBS (+ Phosphatase Inhibitors) treatment->wash lysis Add Lysis Buffer (with Protease/Phosphatase Inhibitors) wash->lysis incubation Incubate on ice lysis->incubation scrape Scrape cells (if necessary) incubation->scrape centrifuge Centrifuge to pellet debris scrape->centrifuge supernatant Collect Supernatant (Protein Lysate) centrifuge->supernatant quantify Protein Quantification (e.g., BCA assay) supernatant->quantify end Proceed to Assay or Store at -80°C quantify->end

Caption: A generalized workflow for preparing high-quality cell lysates for phospho-protein analysis.

The Heart of the Assay: Antibody Selection and Validation

The specificity and quality of your phospho-specific antibody are non-negotiable for a reliable assay.

  • Vendor Validation: Choose antibodies from reputable vendors that provide extensive validation data, including Western blots on treated and untreated cell lysates.[19][20]

  • In-house Validation:

    • Western Blotting: Confirm that the antibody detects a single band at the correct molecular weight for STAT3 (approximately 86 kDa) and that the signal is appropriately modulated by stimulation and inhibition.[8][20]

    • Phosphatase Treatment: Treat a sample of your lysate with a phosphatase (e.g., lambda phosphatase) to confirm the signal's dependence on phosphorylation.

    • Peptide Competition: For immunoassays, pre-incubate the antibody with the phosphopeptide immunogen to block specific binding and confirm signal specificity.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.

Western Blotting for pSTAT3 (Tyr705) and Total STAT3

This protocol allows for the semi-quantitative assessment of STAT3 phosphorylation relative to the total STAT3 protein levels.

Methodology:

  • Sample Preparation: Prepare cell lysates as described in section 3.2. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a positive control (e.g., lysate from IL-6 stimulated cells) and a negative control (unstimulated or inhibitor-treated cells).[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent for phospho-antibodies, as it contains casein, a phosphoprotein that can increase background.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., Cell Signaling Technology #9145) diluted in 5% BSA/TBST overnight at 4°C.[7]

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 (e.g., Cell Signaling Technology #9139) and a loading control like GAPDH or β-actin.[7][21]

Cell-Based ELISA for pSTAT3 (Tyr705)

This method offers a higher-throughput, quantitative alternative to Western blotting.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Treatment: Treat cells with inhibitors and/or stimulants as required.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block with a blocking buffer provided in a commercial kit or a solution of 3% BSA in PBS.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for pSTAT3 (Tyr705). In parallel, incubate separate wells with an antibody for total STAT3 or a housekeeping protein (e.g., GAPDH) for normalization.[22]

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.

  • Detection: Add a colorimetric substrate (e.g., TMB) and stop the reaction. Read the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 or housekeeping protein signal.

Flow Cytometry for pSTAT3 (Tyr705)

This powerful technique provides single-cell resolution of STAT3 phosphorylation.

Methodology:

  • Cell Preparation and Treatment: Prepare and treat cells in suspension or detach adherent cells gently.

  • Fixation: Immediately after treatment, fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state.

  • Permeabilization: Permeabilize the cells with ice-cold methanol. This step is often critical for exposing the phospho-epitope.[23]

  • Antibody Staining: Stain the cells with a fluorescently conjugated anti-pSTAT3 (Tyr705) antibody. Co-staining with antibodies against cell surface markers can allow for the analysis of specific cell populations.[15]

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT3 signal.

Troubleshooting Common Issues in STAT3 Phosphorylation Assays

IssuePossible CausesRecommended Solutions
No or Weak pSTAT3 Signal - Ineffective cell stimulation- Phosphatase activity during lysis- Poor antibody quality or incorrect dilution- Insufficient protein loading (Western Blot)- Verify stimulant activity and optimize concentration/time- Ensure fresh, potent phosphatase inhibitors in lysis buffer- Use a validated positive control (e.g., pervanadate-treated cells)- Titrate primary antibody and use a fresh aliquot- Increase protein load for Western Blot
High Background - Insufficient blocking- Antibody cross-reactivity- High secondary antibody concentration- Contaminated buffers- Increase blocking time or try a different blocking agent (e.g., BSA)- Use a more specific, validated primary antibody- Titrate secondary antibody- Use freshly prepared, filtered buffers
Inconsistent Results Between Experiments - Variation in cell passage number or density- Inconsistent incubation times- Degradation of reagents (stimulants, inhibitors, antibodies)- Standardize all cell culture parameters- Use timers for all incubation steps- Aliquot reagents upon receipt and avoid repeated freeze-thaw cycles
Total STAT3 Levels Vary After Treatment - Some compounds may affect total protein expression- Uneven protein loading- Perform a time-course experiment to assess the effect of the inhibitor on total STAT3 levels- Meticulously perform protein quantification and loading for Western Blots

Conclusion: The Path to Reliable Data

The reproducibility of STAT3 phosphorylation inhibition assays is not an insurmountable challenge but a goal achievable through a systematic and informed approach. By understanding the intricacies of the STAT3 signaling pathway, carefully selecting and validating assay components, and adhering to rigorous, standardized protocols, researchers can generate high-quality, reliable data. This commitment to scientific integrity is the bedrock upon which meaningful discoveries in STAT3-targeted drug development are built.

References

  • Gerhards, C., et al. (2023).
  • Shih, P. C., et al. (2018).
  • Uehara, Y., et al. (2009). Novel high-throughput screening system for identifying STAT3-SH2 antagonists.
  • BioWorld. (2001, April 27). Inhibitors of STAT3 activation identified using new high-throughput assay. Retrieved February 15, 2026, from [Link]

  • Frank, D. A. (2007). Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets. Current opinion in chemical biology, 11(4), 406–411.
  • Swiatek-Koscielna, B., et al. (2019). Identification of Phosphorylated Proteins on a Global Scale. Current protocols in protein science, 97(1), e93.
  • Timofeeva, O. A., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(46), 75649–75662.
  • Biocompare. (n.d.). STAT3 ELISA Kits. Retrieved February 15, 2026, from [Link]

  • Ng, I. H. W., et al. (2012). Selective STAT3-α or -β expression reveals spliceform-specific phosphorylation kinetics, nuclear retention and distinct gene expression outcomes. Biochemical Journal, 447(1), 103–113.
  • Boster Biological Technology. (2024, August 26). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved February 15, 2026, from [Link]

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